molecular formula C7H4BrN3O2S B1612000 5-Bromo-7-nitro-1,2-benzothiazol-4-amine CAS No. 34976-54-0

5-Bromo-7-nitro-1,2-benzothiazol-4-amine

Cat. No.: B1612000
CAS No.: 34976-54-0
M. Wt: 274.1 g/mol
InChI Key: DGPPFUFNWWEMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-nitro-1,2-benzothiazol-4-amine is a benzothiazole derivative offered as a high-quality chemical building block for research and development. Benzothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles. They are frequently explored in drug discovery for their antitumor, antimicrobial, and antiviral activities . The specific substitution pattern on this compound—featuring both a bromo and a nitro functional group—makes it a versatile intermediate for further synthetic elaboration. Researchers can utilize the reactivity of these groups to create more complex molecules for screening against biological targets. For instance, similar substituted benzothiazoles have been investigated as inhibitors of protein kinases like JNK, which are associated with diseases such as diabetes and cancer . The structural motif is also relevant in the development of antiviral agents targeting viruses like herpes simplex and hepatitis C . This product is intended for use in constructing novel chemical libraries and probing biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

34976-54-0

Molecular Formula

C7H4BrN3O2S

Molecular Weight

274.1 g/mol

IUPAC Name

5-bromo-7-nitro-1,2-benzothiazol-4-amine

InChI

InChI=1S/C7H4BrN3O2S/c8-4-1-5(11(12)13)7-3(6(4)9)2-10-14-7/h1-2H,9H2

InChI Key

DGPPFUFNWWEMBL-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C=NS2)C(=C1Br)N)[N+](=O)[O-]

Canonical SMILES

C1=C(C2=C(C=NS2)C(=C1Br)N)[N+](=O)[O-]

Other CAS No.

34976-54-0

Origin of Product

United States

Foundational & Exploratory

[1]

Executive Summary

5-Bromo-7-nitro-1,2-benzothiazol-4-amine (CAS: 34976-54-0 ) is a highly specialized heterocyclic intermediate primarily utilized in the synthesis of disperse azo dyes .[1] Characterized by its electron-deficient benzisothiazole core substituted with strong electron-withdrawing groups (nitro and bromo) and an electron-donating amino group, it serves as a potent diazo component .[1] This specific substitution pattern (push-pull system) allows for the creation of dyes with significant bathochromic shifts, typically yielding deep red to violet hues with high color fastness on hydrophobic fibers like polyester.

This guide details the physiochemical properties, structural analysis, synthetic pathways, and application protocols for researchers in dye chemistry and organic synthesis.

Chemical Identity & Physiochemical Properties[1][2][3][4]

PropertyDetail
CAS Number 34976-54-0
IUPAC Name 5-Bromo-7-nitro-1,2-benzothiazol-4-amine
Synonyms 4-Amino-5-bromo-7-nitro-1,2-benzisothiazole; 5-Bromo-7-nitrobenzo[d]isothiazol-4-amine
Molecular Formula C₇H₄BrN₃O₂S
Molecular Weight 274.09 g/mol
SMILES Nc1c(Br)cc(N(=O)=O)c2nscc12
InChI Key DGPPFUFNWWEMBL-UHFFFAOYSA-N
Appearance Yellow to orange crystalline powder
Solubility Low in water; soluble in DMF, DMSO, and hot pyridine
Melting Point >200°C (Typical for nitro-amino heterocycles, specific data varies by purity)

Structural Analysis & Reactivity

The compound features a 1,2-benzisothiazole scaffold.[1] The reactivity is dominated by the electronic interplay between the substituents:

  • 4-Amino Group (+M Effect): Acts as the nucleophilic handle for diazotization.[1] It strongly activates the positions ortho (C3, C5) and para (C7) to itself.

  • 5-Bromo Group (-I Effect): Located ortho to the amine, it sterically influences the amine's reactivity and provides a handle for potential transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), though in dye chemistry it is often a terminal auxochrome.[1]

  • 7-Nitro Group (-M, -I Effect): Located para to the amine.[1] It strongly withdraws electron density, making the amine less basic (harder to diazotize but forming a more electrophilic diazonium species) and stabilizing the resulting azo dyes against photodegradation.

Reactivity Diagram (DOT)

GCompound5-Bromo-7-nitro-1,2-benzothiazol-4-amineDiazotizationDiazotization(NaNO2 / H2SO4)Compound->DiazotizationPrimary PathwaySubstitutionNucleophilic Displacement(of Br or NO2)Compound->SubstitutionSecondary Reactivity(Extreme Conditions)CouplingAzo Coupling(Nucleophilic Aromatic)Diazotization->CouplingForms Azo Dyes

Figure 1: Primary reactivity pathways for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine.[1][2]

Synthetic Pathways[1][8][12][13]

The synthesis of highly substituted benzisothiazoles typically follows a stepwise electrophilic aromatic substitution approach starting from the parent 4-amino-1,2-benzisothiazole.[1]

Protocol: Stepwise Functionalization

Prerequisite: Access to 4-amino-1,2-benzisothiazole (or 4-acetamido-1,2-benzisothiazole to protect the amine).[1]

  • Step 1: Bromination (Regioselective)

    • Reagents: Bromine (

      
      ) in Acetic Acid (
      
      
      ).
    • Conditions: Room temperature to 60°C.

    • Mechanism: The amino group at C4 directs the incoming electrophile (

      
      ) to the ortho position (C5). The C7 position is also activated (para), but C5 is kinetically favored or controlled via stoichiometry.
      
    • Product: 5-Bromo-4-amino-1,2-benzisothiazole.[1]

  • Step 2: Nitration

    • Reagents: Mixed acid (Conc.

      
       + Fuming 
      
      
      ).
    • Conditions: 0°C to 10°C (Ice bath control is critical to prevent oxidation of the sulfur or tarring).

    • Mechanism: The 4-amino group directs the nitro group to the remaining activated position, C7 (para). The 5-bromo group sterically hinders further substitution at C5.[1]

    • Product: 5-Bromo-7-nitro-1,2-benzothiazol-4-amine.[1]

Synthesis Workflow Diagram (DOT)

SynthesisStart4-Amino-1,2-benzisothiazoleStep1Bromination(Br2, AcOH)Start->Step1InterIntermediate:5-Bromo-4-amino-1,2-benzisothiazoleStep1->InterStep2Nitration(HNO3, H2SO4, 0°C)Inter->Step2FinalTarget:5-Bromo-7-nitro-1,2-benzothiazol-4-amineStep2->Final

Figure 2: Stepwise synthetic route via electrophilic aromatic substitution.

Applications in Drug Discovery & Dye Chemistry

Disperse Azo Dyes (Primary Use)

This compound is a "diazo component."[3] When diazotized and coupled with electron-rich coupling components (e.g., N,N-dialkylanilines), it forms "push-pull" chromophores.[1]

  • Effect: The 7-nitro and 5-bromo groups induce a strong bathochromic shift.[1]

  • Color Range: Deep Red, Rubine, Violet.

  • Substrate: Polyester, Acetate fibers.

Experimental Protocol: Diazotization

  • Dissolution: Dissolve 0.01 mol of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine in 15 mL of concentrated sulfuric acid (

    
    ) or phosphoric acid.
    
  • Nitrosation: Cool to 0-5°C. Add nitrosyl sulfuric acid (prepared from

    
     in 
    
    
    ) dropwise.
  • Stirring: Stir for 2-3 hours at <5°C. The mixture becomes viscous.

  • Coupling: Pour the diazonium solution into a chilled solution of the coupling component (e.g., N-ethyl-N-cyanoethylaniline) in acidic water/methanol.[1] Buffer with sodium acetate to pH 4-5.[1]

  • Isolation: Filter the precipitated dye, wash with water, and dry.[4][5]

Pharmaceutical Scaffold Potential

While primarily a dye intermediate, the 4-amino-1,2-benzisothiazole core is a bioisostere of the quinazoline or benzothiazole scaffolds found in kinase inhibitors.[1]

  • Fragment-Based Design: The 5-Br position allows for library expansion via Suzuki coupling to introduce aryl/heteroaryl groups.[1]

  • Binding: The 7-nitro group can serve as a hydrogen bond acceptor in protein active sites.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (typical of nitro-aromatics).

  • Explosion Hazard: Diazonium salts derived from this compound are potentially explosive when dry. Always keep them in solution and cold.

  • Storage: Store in a cool, dry place, away from strong oxidizing agents.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • ChemicalBook. (n.d.). 5-Bromo-7-nitrobenzo[d]isothiazol-4-amine Product Description & CAS 34976-54-0. Retrieved from

  • Molbase. (n.d.). 5-Bromo-7-nitro-1,2-benzothiazol-4-amine Basic Information. Retrieved from

  • Weaver, M. A., et al. (1977). P-Aminoazo disperse dyes. U.S. Patent No.[1][6] 4,041,025.[1] Washington, DC: U.S. Patent and Trademark Office. (Describes the use of the compound as a diazo component for disperse dyes).

  • PubChem. (n.d.). Benzisothiazole Derivatives. National Library of Medicine. (General reference for benzisothiazole chemistry).

Structure-Activity Relationship of 5-Bromo-7-nitro-1,2-benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5-Bromo-7-nitro-1,2-benzothiazole scaffold (chemically known as 5-Bromo-7-nitro-1,2-benzisothiazole ). This specific substitution pattern represents a highly electron-deficient, lipophilic core often utilized in the development of potent antimicrobial agents, azo dye intermediates, and potential kinase inhibitors.

Executive Summary

The 5-Bromo-7-nitro-1,2-benzothiazole (more precisely, 1,2-benzisothiazole ) scaffold is a privileged bicyclic heterocycle. Its biological potency is driven by the synergistic electronic effects of the 7-nitro group (strong electron-withdrawing) and the 5-bromo group (lipophilic and weakly electron-withdrawing). This specific substitution pattern significantly alters the physicochemical properties of the parent benzisothiazole, enhancing membrane permeability and reactivity at the critical C-3 position. This guide details the structure-activity relationship (SAR), synthesis, and biological mechanisms of this scaffold.[1][2]

Chemical Architecture & Numbering

To ensure precision, we must distinguish between the two common benzothiazole isomers. The user's query specifies "1,2-benzothiazole," which is the IUPAC name for benzisothiazole .

  • Scaffold: 1,2-Benzisothiazole (Benzisothiazole).

  • Heteroatoms: Sulfur at position 1, Nitrogen at position 2.[3]

  • Core Substituents:

    • Position 5: Bromine (-Br).[4][5]

    • Position 7: Nitro (-NO₂).

  • Variable Region: Position 3 (Carbon) and Position 2 (Nitrogen).

Electronic Environment

The 1,2-benzisothiazole ring is already electron-deficient. The addition of 7-NO₂ and 5-Br creates a "push-pull" system (though both are withdrawing here, creating a "pull-pull" effect on the ring electrons).

  • 7-NO₂ Effect: Drastically lowers the electron density of the benzene ring, increasing the acidity of any N-H proton (if present, e.g., in 3-oxo tautomers) and making the C-3 position highly susceptible to nucleophilic attack.

  • 5-Br Effect: Increases the partition coefficient (LogP), facilitating transport across lipid bilayers (e.g., bacterial cell walls) and providing a handle for halogen bonding with protein targets.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold revolves around the modification of the C-3 and N-2 positions, while the 5-Br and 7-NO₂ groups serve as fixed "activity enhancers."

The "Warhead": Position 3 Modifications

The C-3 position is the primary determinant of biological target specificity.

C-3 SubstituentChemical PropertyBiological Implication
3-Amino (-NH₂) H-bond donor/acceptor.High Potency. Often found in antimicrobial agents. The 7-NO₂ group pulls electron density, making the amine less basic but a better H-bond donor for target enzymes.
3-Chloro (-Cl) Reactive electrophile.Intermediate. Used as a precursor for nucleophilic substitution (S_NAr) to introduce complex amines or aryl groups.
3-Oxo (=O) Tautomeric with 3-hydroxy.Biocidal. Forms the benzisothiazolinone core (analogous to BIT). The 5-Br/7-NO₂ substitution makes the S-N bond more labile, enhancing reactivity with cysteine thiols in bacterial proteins.
3-Aryl/Heteroaryl Bulky, lipophilic.Selectivity. Introduction of specific aryl groups (via Suzuki coupling or nucleophilic displacement) can tune the molecule for kinase inhibition (e.g., CK2, DYRK1A) by filling hydrophobic pockets.
The "Anchors": Positions 5 & 7[4]
  • 5-Bromo (Lipophilic Anchor):

    • Role: Enhances hydrophobic interactions.

    • SAR Insight: Replacing -Br with -H often results in a loss of potency due to decreased cell penetration. Replacing with -F (fluoro) may retain potency but alters the electronic profile.

  • 7-Nitro (Electronic Anchor):

    • Role: Strong induction of electron deficiency.

    • SAR Insight: The nitro group is critical for the "activation" of the isothiazole ring. Reduction to an amine (-NH₂) at position 7 typically reduces antimicrobial activity but may open pathways for diazotization (azo dye synthesis).

SAR Map (Graphviz/DOT)

SAR_Map Core 5-Bromo-7-nitro- 1,2-benzisothiazole Core Pos3 Position 3 (Variable) Target Specificity Core->Pos3 Primary Derivatization Site Pos5 Position 5 (Bromo) Lipophilicity & Halogen Bonding Core->Pos5 Fixed Anchor Pos7 Position 7 (Nitro) Electron Withdrawal & Reactivity Core->Pos7 Fixed Anchor PosN2 Position 2 (Nitrogen) Alkylation/Solubility Core->PosN2 Secondary Site Amino 3-Amino (-NH2) Antimicrobial/Kinase Binding Pos3->Amino Oxo 3-Oxo (=O) Cysteine Reactivity (Biocide) Pos3->Oxo Lipid Increases LogP (Membrane Permeability) Pos5->Lipid Electronic Activates C-3 Increases Acidity Pos7->Electronic

Figure 1: SAR Map illustrating the functional roles of the 5-Br, 7-NO₂, and 3-substituent positions.

Mechanism of Action

Antimicrobial Activity

Derivatives of 5-bromo-7-nitro-1,2-benzisothiazole (especially 3-oxo and 3-amino variants) likely act via electrophilic attack on bacterial enzymes .

  • Mechanism: The S-N bond in the isothiazole ring is activated by the electron-withdrawing 7-NO₂ group. This makes the sulfur atom highly electrophilic.

  • Target: Cysteine thiol groups (-SH) in essential bacterial enzymes (e.g., dehydrogenases, kinases).

  • Result: Formation of a disulfide bond between the inhibitor and the protein, leading to irreversible inhibition and cell death.

Potential Kinase Inhibition

The planar, heterocyclic structure mimics the adenine ring of ATP.

  • Binding: The 3-amino group can function as a hinge binder, forming hydrogen bonds with the kinase hinge region.

  • Specificity: The 5-Br and 7-NO₂ groups occupy hydrophobic pockets (e.g., the gatekeeper region), potentially conferring selectivity for specific serine/threonine kinases (e.g., CK2).

Synthesis Protocol

The synthesis of the core scaffold 3-amino-5-bromo-7-nitro-1,2-benzisothiazole can be achieved via the oxidative cyclization of substituted benzamidines or from specific benzonitriles.

Key Intermediate Synthesis: 4-Amino-5-bromo-7-nitro-1,2-benzisothiazole

Note: This specific isomer is documented in patent literature (US4325870A) as a dye intermediate, demonstrating the stability of the core.

Generalized Protocol for 3-Substituted Core:

  • Starting Material: 2-Cyano-4-bromo-6-nitroaniline (or 2-amino-5-bromo-3-nitrobenzonitrile).

  • Cyclization: Reaction with elemental sulfur or a sulfur source (e.g., Na₂S) in the presence of a base (e.g., NaOH or NH₃) and a solvent (DMF or EtOH).

  • Purification: Recrystallization from ethanol/water.

Synthesis Workflow (Graphviz/DOT)

Synthesis Start Start: 2-Amino-5-bromo-3-nitrobenzonitrile Step1 Step 1: Oxidative Cyclization Reagents: H2O2, NaOH (aq) or Na2S/S8 Solvent: Ethanol/DMF Start->Step1 Ring Closure Inter Intermediate: 3-Amino-5-bromo-7-nitro-1,2-benzisothiazole Step1->Inter Yields Core Deriv Step 2: Derivatization (Sandmeyer/Acylation) Target: 3-Halo / 3-Amido derivatives Inter->Deriv Functionalization

Figure 2: General synthetic pathway for the 3-amino-5-bromo-7-nitro-1,2-benzisothiazole scaffold.

References

  • US Patent 4325870A. Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.

    • Source:

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 1,2-benzisothiazole derivatives. European Journal of Medicinal Chemistry. (Provides general context for 1,2-benzisothiazole antimicrobial SAR).

    • Source:

  • BenchChem Technical Data. 5-Bromo-2-chlorobenzo[d]thiazole and related halogenated scaffolds.

    • Source:

Sources

Modulation of Protein Aggregation in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: March 2026

Title : Unlocking the Pharmacological Potential of Nitro-Benzisothiazole Derivatives: Mechanisms, Applications, and Experimental Workflows

Introduction The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry. When functionalized with a nitro group—specifically at the 5-position (e.g., 3-amino-5-nitrobenzisothiazole)—the electronic landscape of the molecule is fundamentally altered. The strong electron-withdrawing nature of the nitro moiety lowers the pKa of the adjacent 3-amino group, modulating its hydrogen-bond donor capacity. This precise electronic tuning allows nitro-benzisothiazole derivatives to effectively mimic the adenine ring of ATP, making them potent kinase inhibitors, and enables strong


 stacking interactions with 

-sheet-rich amyloidogenic proteins.

This technical guide explores the biological activities of nitro-benzisothiazole derivatives, focusing on their roles in neurodegenerative disease modulation, anticancer therapeutics via CDC-like kinase (CLK) inhibition, and formulation strategies to overcome their inherent hydrophobicity.

Protein misfolding and the subsequent formation of amyloid fibrils are hallmarks of diseases such as Alzheimer's, Parkinson's, and transthyretin-related amyloidosis[1]. 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) and its derivatives have emerged as potent modulators of prone-to-aggregate proteins, including


-synuclein, tau isoform 2N4R, and transthyretin (TTR) fragments[1].

Mechanistic Causality : The anti-fibrillary activity of 5-NBA is driven by its ability to intercalate into the hydrophobic core of early-stage oligomers. The nitro group increases the molecular dipole moment, facilitating robust dipole-dipole and


 interactions with the aromatic residues of the aggregating peptides. This interaction sterically hinders the elongation of cross-

sheets, arresting fibril formation[2].

Table 1: Inhibitory Profiles of Benzisothiazole Derivatives on Amyloidogenic Proteins

CompoundTarget ProteinAssay MethodMolar Ratio (Protein:Drug)Efficacy / OutcomeReference
5-NBA (5-Nitro-1,2-benzothiazol-3-amine)TTR

, TTR

ThT Fluorescence1:10Strong reduction in fibril formation[2]
5-NBA

-Synuclein, Tau 2N4R
TEM & ThT1:5 to 1:10Complete arrest of mature fibril assembly[1]
BTA-Thiourea DerivativeTTR

ThT Fluorescence1:5Weak inhibition (

)
[2]

Anticancer Activity via CLK Kinase Inhibition

Beyond neurodegeneration, the 5-nitrobenzisothiazole core has been successfully integrated into targeted anticancer agents. A prime example is the compound 1C8, a potent inhibitor of CDC-like kinases (CLKs)[3]. CLKs are critical regulators of the spliceosome; their inhibition drastically alters alternative splicing events that drive tumor progression.

Mechanistic Causality : The 5-nitrobenzo[d]isothiazol-3-amine moiety in 1C8 acts as an ATP-competitive inhibitor. The heterocyclic core occupies the adenine-binding pocket of the kinase, while the nitro group establishes critical hydrogen bonds with the hinge region of the enzyme. This binding prevents the phosphorylation of Serine/Arginine-rich (SR) proteins like SRSF10. Consequently, the alternative splicing of BCLAF1 is shifted toward its non-tumorigenic variant (BCLAF1-S), severely impairing the Epithelial-Mesenchymal Transition (EMT) and halting the proliferation of cancer cells[3].

G A 1C8 (Nitro-Benzisothiazole) B CLK Kinases (ATP Pocket) A->B Competitive Binding C SRSF10 Phosphorylation B->C Inhibits D BCLAF1 Alternative Splicing C->D Modulates E EMT & Tumor Suppression D->E Shifts to Non-tumorigenic

Mechanism of 1C8: CLK kinase inhibition drives splicing modulation and tumor suppression.

Formulation and Bioavailability: Cyclodextrin Inclusion Complexes

A significant hurdle in the clinical translation of nitro-aromatic compounds is their poor aqueous solubility. To bypass this, researchers utilize


-cyclodextrin (

-CD) inclusion complexes.

Mechanistic Causality : ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-CD possesses a hydrophilic exterior and a hydrophobic cavity. When 3-amino-5-nitrobenzisothiazole is introduced, its lipophilic aromatic core is encapsulated within the cavity via van der Waals forces. Simultaneously, the nitro and amino groups protrude slightly to form hydrogen bonds with the hydroxyl groups at the rim of the 

-CD torus. This host-guest complexation significantly enhances the aqueous solubility and bioavailability of the derivative without altering its intrinsic biological activity.

Validated Experimental Protocols

As an application scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols incorporate critical controls to prevent false positives, particularly optical interference from nitro-aromatic compounds.

Protocol A: Thioflavin T (ThT) Fluorescence Assay for Fibril Inhibition

Purpose: To quantify the anti-aggregation activity of 5-NBA on


-synuclein[1].
Self-Validation Principle: Nitro-aromatics can quench fluorescence. Therefore, a compound-only control and orthogonal validation via Transmission Electron Microscopy (TEM) are mandatory[2].
  • Protein Preparation : Dissolve lyophilized

    
    -synuclein in PBS (pH 7.4) to a concentration of 
    
    
    
    . Pass the solution through a 100 kDa MWCO centrifugal filter to remove any pre-formed oligomers, ensuring a purely monomeric starting population.
  • Compound Solubilization : Prepare a 10 mM stock of 5-NBA in anhydrous DMSO. Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Incubation : In a 96-well non-binding microplate, combine the protein and 5-NBA to achieve desired molar ratios (e.g., 1:1, 1:5, 1:10). Incubate at 37°C with continuous orbital shaking (600 rpm) for 72 hours to induce fibrillation.

  • ThT Addition : Add ThT to a final concentration of

    
    . Causality: ThT is a molecular rotor. In aqueous solution, it dissipates energy non-radiatively. Upon locking into the grooves of amyloid cross-
    
    
    
    sheets, its rotation is restricted, resulting in a highly fluorescent state.
  • Quantification : Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 482 nm).

  • Orthogonal Validation (TEM) : Spot

    
     of the end-point assay mixture onto a carbon-coated copper grid. Stain with 2% uranyl acetate and image via TEM to visually confirm the absence of fibrils, ruling out ThT quenching by 5-NBA[1].
    

Workflow A Monomeric Protein Prep B 5-NBA Incubation A->B 37°C, 72h Shaking C ThT Addition (Fluorescence) B->C Ex: 440nm / Em: 482nm D TEM Orthogonal Validation C->D Rules out quenching

Self-validating experimental workflow for amyloid fibril inhibition assays.

Protocol B: Synthesis and Activation of 5-Nitrobenzo[d]isothiazol-3-amine

Purpose: Synthesizing the 1C8 intermediate[3]. Self-Validation Principle: The electron-withdrawing nitro group renders the 3-amino group poorly nucleophilic. Activation is required before coupling.

  • Activation : To a stirred solution of 3-amino-5-nitrobenzisothiazole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, add a trimethylsilyl (TMS) donor (e.g., TMS-Cl) and triethylamine (1.2 equiv). Causality: TMS protection/activation increases the nucleophilicity of the nitrogen, facilitating subsequent coupling reactions[3].

  • Coupling : After 30 minutes, remove the ice bath. Add the appropriate electrophilic intermediate and stir at room temperature for 48 hours.

  • Monitoring & Purification : Monitor reaction progress via TLC (hexane/ethyl acetate; 7:3). Quench the reaction, extract the crude product, and purify via Flash Column Chromatography (FCC) using a 5% MeOH/DCM gradient to isolate the active kinase inhibitor[3].

References

1.[1] 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC. nih.gov.1 2.[2] 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation | ACS Omega. acs.org. 2 3. Computational Exploitation of Verbenone Encapsulation by β–Cyclodextrin: Revealing Structure, Energies, and Non-covalent Inte. univ-soukahras.dz. 4.[3] The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC. nih.gov. 3 5.[4] Spectral investigation and structural characterization of Dibenzalacetone: β-Cyclodextrin inclusion complex - ResearchGate. researchgate.net.4

Sources

Technical Deep Dive: Brominated Nitro-Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Brominated Nitro-Benzothiazoles Content Type: Technical Whitepaper / Advanced Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers

Synthetic Pathways, Structural Pharmacology, and Therapeutic Utility

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Within this class, brominated nitro-benzothiazoles occupy a unique niche. The synergistic combination of the nitro group (


, a strong electron withdrawer and redox center) and the bromine atom (

, a lipophilic halogen bond donor) creates a pharmacophore with potent antimicrobial, antitubercular, and anticancer properties.

This guide provides a rigorous technical review of this subclass, focusing on the regioselective synthesis of 2-amino-6-bromo-4-nitrobenzothiazole and its isomers, their structure-activity relationships (SAR), and validated experimental protocols.

Structural Logic & Pharmacophore Analysis[1]

The biological efficacy of brominated nitro-benzothiazoles is driven by three core molecular interactions:

  • The Nitro "Warhead" (C-6 Position):

    • Mechanism: The nitro group at position 6 is often essential for reductive bio-activation. In antitubercular applications (e.g., inhibition of DprE1), the nitro group is reduced to a nitroso or hydroxylamine intermediate, which then forms a covalent adduct with the target enzyme.

    • Electronic Effect: It strongly deactivates the benzene ring, increasing the acidity of the N-H protons in 2-amino derivatives, thereby influencing hydrogen bonding capacity.

  • The Bromine Substituent (C-4/C-6/C-7 Positions):

    • Lipophilicity: Bromine significantly increases

      
      , facilitating membrane permeability—critical for targeting intracellular pathogens like Mycobacterium tuberculosis.
      
    • Halogen Bonding: Unlike fluorine, bromine has a distinct "sigma hole" that allows it to act as a Lewis acid in halogen bonding interactions with carbonyl backbone oxygens in target proteins.

  • The 2-Amino/2-Thio Functionality:

    • Acts as the primary "anchor" for further derivatization (e.g., formation of Schiff bases, ureas, or azo dyes).

Synthetic Strategies

The synthesis of brominated nitro-benzothiazoles generally follows two primary routes: the Hugerschoff Cyclization (most common for 2-amino derivatives) and Direct Electrophilic Substitution .

Route A: The Hugerschoff Cyclization (Primary Route)

This method constructs the benzothiazole ring from a substituted aniline precursor. It is preferred for its regiocontrol.

  • Step 1: Reaction of a substituted aniline (e.g., 2-bromo-4-nitroaniline) with potassium thiocyanate (KSCN) to form a phenylthiourea.

  • Step 2: Oxidative cyclization using liquid bromine in glacial acetic acid.

Route B: Direct Halogenation/Nitration

Modifying an existing benzothiazole core.

  • Nitration: Treatment of 6-bromobenzothiazole with

    
     typically yields the 6-bromo-7-nitro or 6-bromo-5-nitro isomers due to the directing effects of the bromine and the heterocyclic ring.
    
  • Bromination: Bromination of 6-nitrobenzothiazole is difficult due to deactivation but can occur at C-4 or C-7 under forcing conditions.

Visualization of Synthetic Pathways

SynthesisPathways Aniline Substituted Aniline (Start) Thiourea Phenylthiourea Intermediate Aniline->Thiourea KSCN, HCl Reflux Benzothiazole 2-Amino-Benzothiazole Scaffold Thiourea->Benzothiazole Br2, AcOH (Hugerschoff Cyclization) Target Brominated Nitro-Benzothiazole Benzothiazole->Target Post-Synthetic Modification (if needed) DirectStart Benzothiazole Core DirectStart->Target HNO3/H2SO4 (Nitration)

Figure 1: Primary synthetic routes. Route A (top) is preferred for 2-amino derivatives; Route B (bottom) is used for core functionalization.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-bromo-4-nitrobenzothiazole

Note: This protocol assumes the use of 4-bromo-2-nitroaniline as the starting material to direct the cyclization.

Reagents:

  • 4-Bromo-2-nitroaniline (0.01 mol)

  • Potassium Thiocyanate (KSCN) (0.02 mol)

  • Bromine (

    
    ) (0.01 mol)
    
  • Glacial Acetic Acid (20 mL)

  • Ammonia solution (25%)

Step-by-Step Methodology:

  • Solubilization: Dissolve 0.01 mol of 4-bromo-2-nitroaniline in 20 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Thiocyanate Addition: Add 0.02 mol of KSCN to the solution. Cool the mixture to 0–5°C using an ice-salt bath.

  • Cyclization (Critical Step): Add a solution of bromine (0.01 mol) in 5 mL glacial acetic acid dropwise over 30 minutes. Causality: The slow addition at low temperature prevents runaway oxidation and polymerization of the aniline.

  • Reaction: Stir the mixture at 0–5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Pour the reaction mixture into crushed ice (approx. 200g). A solid precipitate will form.

  • Neutralization: Basify the slurry to pH 8–9 using ammonium hydroxide. Causality: This converts the hydrobromide salt of the product back to the free base.

  • Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol/DMF (3:1).

Validation Criteria:

  • Melting Point: Expect >200°C (Sharp range indicates purity).

  • IR Spectroscopy: Look for N-H stretch (3300-3400

    
    ), 
    
    
    
    stretch (1350/1550
    
    
    ), and C-Br stretch (500-600
    
    
    ).

Medicinal Chemistry & Applications

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituent placement on biological activity, synthesized from recent literature.

Compound ClassSubstituents (R)Primary ActivityMechanism Hint
2-Amino-6-nitro 6-

Antibacterial (P. aeruginosa)DNA binding / Oxidative stress
2-Amino-6-bromo 6-

Antifungal (C. albicans)Membrane disruption
6-Bromo-2-nitro 6-

, 2-

AntitubercularDprE1 Inhibition (Covalent)
Disperse Dyes 2-Azo-6-nitroTextile DyeingNonlinear optical properties
Visualization of SAR Logic

SARMap Core Benzothiazole Scaffold Pos2 Position 2 (Amino/Thio) Core->Pos2 Pos6 Position 6 (Nitro/Bromo) Core->Pos6 Pos4 Position 4 (Steric Control) Core->Pos4 Activity1 Pharmacokinetics Pos2->Activity1 Solubility & Target Binding Activity2 Potency & Mechanism Pos6->Activity2 Redox Potential (NO2) Lipophilicity (Br) Activity3 Selectivity Pos4->Activity3 Modulates Planarity

Figure 2: SAR Logic Map. Position 6 drives potency via electronic effects; Position 2 determines bioavailability and binding mode.

References

  • Synthesis and Antibacterial Activity of Nitro Substituted Benzothiazole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones. MDPI Molecules. [Link]

  • Benzothiazole Derivatives as Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones. Journal of Medicinal Chemistry. [Link]

An In-depth Technical Guide to the Therapeutic Potential of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide introduces 5-Bromo-7-nitro-1,2-benzothiazol-4-amine , a novel, uncharacterized molecule designed by combining key pharmacophoric elements known to confer potent biological activity. Specifically, the incorporation of a bromo moiety at the C5 position and a nitro group at the C7 position onto a 4-aminobenzothiazole core is hypothesized to create a potent therapeutic candidate. Drawing upon extensive literature on structurally related analogues, this document outlines the compelling rationale for its investigation, a plausible synthetic route, and a comprehensive, phased research program to explore its therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases.

Introduction: The Benzothiazole Scaffold and the Rationale for a Novel Derivative

Benzothiazole derivatives are integral to modern drug discovery, with applications spanning oncology, neuroprotection, and anti-infective therapies.[1][3] The FDA-approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), used for amyotrophic lateral sclerosis (ALS), highlights the neuroprotective potential of this class.[1][4] Furthermore, numerous substituted benzothiazoles have demonstrated potent anticancer activity, often through mechanisms involving kinase inhibition or apoptosis induction.[5][6]

The strategic placement of substituents on the benzothiazole ring is critical for modulating biological activity. Electron-withdrawing groups, such as nitro (NO₂) and halogen moieties, have been shown to significantly enhance the therapeutic efficacy of various heterocyclic compounds.[5][7] For instance, 2-amino-6-nitrobenzothiazole is a known building block for compounds with antimicrobial and anticancer properties, and nitrobenzothiazoles have been identified as potent inhibitors of M. tuberculosis.[8][9] Similarly, bromo- and chloro-substituted benzothiazoles have exhibited powerful, selective cytotoxicity against multiple cancer cell lines, including breast, lung, and colon carcinomas.[5][7]

5-Bromo-7-nitro-1,2-benzothiazol-4-amine has been conceived to harness the synergistic potential of these key functional groups. This guide provides the scientific and strategic framework for its synthesis and systematic evaluation as a next-generation therapeutic agent.

Proposed Synthesis and Characterization

The synthesis of substituted benzothiazoles can be achieved through several established methods, most commonly involving the cyclization of a substituted aniline precursor.[10][11] A proposed synthetic route for the target compound is outlined below, designed for efficiency and control of regioselectivity.

Synthetic Pathway

A plausible multi-step synthesis can be envisioned starting from a commercially available, appropriately substituted aniline. The key steps would involve the introduction of the nitro and bromo groups, followed by the formation of the thiazole ring.

G A Substituted Aniline Precursor B Step 1: Nitration (e.g., HNO₃/H₂SO₄) A->B C Nitro-Aniline Intermediate B->C D Step 2: Bromination (e.g., NBS in H₂SO₄) C->D E Bromo-Nitro-Aniline Intermediate D->E F Step 3: Thiocyanation & Cyclization (e.g., KSCN, Br₂ in Acetic Acid) E->F G Target Compound: 5-Bromo-7-nitro-1,2-benzothiazol-4-amine F->G

Caption: Proposed synthetic route for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine.

Detailed Protocol: Synthesis and Characterization
  • Nitration: The starting aniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent over-nitration.

  • Bromination: The resulting nitro-aniline is brominated. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can provide a controlled method for introducing the bromine atom onto the electron-deficient ring.[12][13] The directing effects of the existing amino and nitro groups must be carefully considered to achieve the desired 5-bromo-7-nitro substitution pattern.

  • Thiazole Ring Formation: The bromo-nitro-aniline intermediate is then converted to the final benzothiazole. A common method involves reaction with potassium thiocyanate in the presence of bromine and a solvent like glacial acetic acid, which facilitates thiocyanation followed by intramolecular cyclization to form the thiazole ring.[14]

  • Purification & Characterization: The final product is purified using column chromatography or recrystallization. The structure of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine must be unequivocally confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.

    • FT-IR Spectroscopy: To identify characteristic functional groups (amine N-H, nitro N-O, aromatic C-H stretches).

    • Melting Point Analysis: To assess purity.

Hypothesized Therapeutic Potential & Mechanistic Frameworks

Based on extensive data from related compounds, we hypothesize that 5-Bromo-7-nitro-1,2-benzothiazol-4-amine will exhibit potent activity in three primary therapeutic areas.

Anticancer Activity

The combination of bromo and nitro substituents on a benzothiazole core is strongly associated with potent anticancer effects.[5][15] 2-(4-aminophenyl)benzothiazoles with 3'-bromo or 3'-chloro substituents are particularly potent against breast cancer cell lines.[7] We postulate that our target compound will exhibit significant cytotoxicity against a panel of human cancer cell lines.

  • Hypothesized Mechanism of Action (MOA):

    • Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of crucial signaling kinases (e.g., EGFR, VEGFR, PI3K) involved in cell proliferation and survival.[1]

    • Induction of Apoptosis: The compound may trigger programmed cell death, a hallmark of effective anticancer agents.[6]

    • Tubulin Polymerization Inhibition: Certain benzothiazole analogues are known to interfere with microtubule dynamics, leading to G2/M cell cycle arrest.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Bromo-7-nitro- 1,2-benzothiazol-4-amine Compound->Inhibition Inhibition->PI3K G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation & MOA Studies cluster_2 Phase 3: Preclinical Evaluation A Synthesis & Purification B Structural Confirmation (NMR, HRMS, IR) A->B C In Vitro Screening (Anticancer, Antimicrobial, Neuroprotection Assays) B->C D Dose-Response & IC₅₀ Determination C->D E Mechanism of Action Assays (e.g., Kinase Panels, Apoptosis Assays) D->E F Lead Compound Identification E->F G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G H Preliminary Toxicology & ADME G->H I Lead Optimization H->I

Caption: Phased experimental workflow for compound evaluation.

Phase 1: Primary In Vitro Screening
  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with the target compound at a screening concentration (e.g., 10 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

  • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., S. aureus, P. aeruginosa, M. smegmatis as a surrogate for M. tuberculosis) to a concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the target compound in a 96-well plate containing appropriate growth media.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Mechanism of Action Studies

If potent activity is observed in Phase 1, further studies will be initiated to determine the MOA. For an anticancer hit, this would include:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation & Interpretation

Quantitative data from screening assays should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Hypothetical Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)
5-Bromo-7-nitro-1,2-benzothiazol-4-amine MCF-70.85
5-Bromo-7-nitro-1,2-benzothiazol-4-amine HCT-1161.20
5-Bromo-7-nitro-1,2-benzothiazol-4-amine A5492.50
Doxorubicin (Control)MCF-70.50

Table 2: Hypothetical Antimicrobial Activity Data

CompoundOrganismMIC (µg/mL)
5-Bromo-7-nitro-1,2-benzothiazol-4-amine S. aureus4
5-Bromo-7-nitro-1,2-benzothiazol-4-amine P. aeruginosa8
5-Bromo-7-nitro-1,2-benzothiazol-4-amine M. smegmatis2
Ciprofloxacin (Control)P. aeruginosa1

Conclusion and Future Directions

5-Bromo-7-nitro-1,2-benzothiazol-4-amine represents a novel and rationally designed investigational compound with significant therapeutic potential. The strategic incorporation of bromo and nitro moieties onto the privileged benzothiazole scaffold provides a strong scientific basis for exploring its efficacy in oncology, neurodegeneration, and infectious disease. The comprehensive research program detailed in this guide—from a plausible synthesis to multi-phased in vitro and in vivo evaluations—offers a clear and logical pathway to validate its potential. Successful outcomes from the initial screening phases will trigger advanced preclinical studies, including lead optimization, ADME/Tox profiling, and evaluation in relevant animal models, with the ultimate goal of identifying a potent new drug candidate.

References

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

  • Chendo, C., et al. (2021). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air.
  • Request PDF. (n.d.). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. ResearchGate. Available at: [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Uslu, H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available at: [Link]

  • Taylor & Francis. (2019). Full article: Benzothiazole derivatives as anticancer agents. Available at: [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

  • Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]

  • Soni, R. K., et al. (2015). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PMC. Available at: [Link]

  • Diva-Portal.org. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Available at: [Link]

  • ChemistryOpen. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Wiley Online Library. Available at: [Link]

  • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
  • Anticancer Research. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against. Available at: [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]

  • MDPI. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. MDPI. Available at: [Link]

  • PMC. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Available at: [Link]

  • ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

  • JOCPR. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available at: [Link]

Sources

Technical Guide: The 1,2-Benzothiazole (Benzo[d]isothiazole) Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzothiazole scaffold (IUPAC: benzo[d]isothiazole) represents a privileged bicyclic heterocycle distinct from its more common isomer, 1,3-benzothiazole. While the 1,3-isomer is ubiquitous in oncology and amyotrophic lateral sclerosis (e.g., Riluzole), the 1,2-benzothiazole core is the structural anchor for a generation of blockbuster atypical antipsychotics , including Lurasidone (Latuda) and Ziprasidone (Geodon) .

This guide analyzes the medicinal chemistry, synthetic architecture, and pharmacological versatility of the 1,2-benzothiazole moiety.[1][2][3] It provides actionable protocols for synthesizing the critical 3-piperazinyl intermediate and delineates the structure-activity relationships (SAR) that drive high-affinity GPCR modulation.

Part 1: Structural Significance & Pharmacophore Analysis

The Isomeric Distinction

It is critical to distinguish the 1,2-isomer from the 1,3-isomer. The 1,2-benzothiazole contains a nitrogen atom and a sulfur atom in adjacent positions within the five-membered ring.

Feature1,2-Benzothiazole (Benzo[d]isothiazole)1,3-Benzothiazole (Benzothiazole)
Structure N and S at positions 2 and 1 (adjacent)N and S at positions 3 and 1 (separated by carbon)
Key Drugs Lurasidone, Ziprasidone, PerospironeRiluzole, Ethoxzolamide
Primary Target GPCRs (D2, 5-HT1A/2A), SGLT2Glutamate release, Kinases, Carbonic Anhydrase
Electronic Character Aromatic, susceptible to nucleophilic attack at C3Aromatic, susceptible to electrophilic attack
Bioisosterism and Binding

The 1,2-benzothiazole ring serves as a bioisostere for indole and benzothiophene. Its utility in CNS drug design stems from two key physicochemical properties:

  • Lipophilicity: It provides the necessary hydrophobic bulk to penetrate the Blood-Brain Barrier (BBB) and occupy the deep hydrophobic pockets of monoamine receptors.

  • Electrostatics: The N-S bond creates a unique dipole moment that facilitates pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the orthosteric binding sites of D2 and 5-HT2A receptors.

Part 2: Synthetic Architectures & Protocols

The synthesis of 1,2-benzothiazole derivatives often hinges on the construction of the 3-(1-piperazinyl)-1,2-benzisothiazole intermediate.[4] This moiety is the "warhead" responsible for receptor engagement in drugs like Ziprasidone.

Core Synthetic Strategy (Retrosynthesis)

The most robust route involves the nucleophilic aromatic substitution (


) of a 3-halo-1,2-benzisothiazole with a secondary amine (piperazine).

SynthesisPath Start Dithiosalicylic Acid (Precursor) Inter1 3-Chloro-1,2-benzisothiazole (Electrophile) Start->Inter1 POCl3 / PCl5 Cyclization Product 3-(1-Piperazinyl)-1,2-benzisothiazole (Key Intermediate) Inter1->Product Piperazine, t-BuOH Reflux, 24h Piperazine Piperazine (Nucleophile) Piperazine->Product Drug Lurasidone/Ziprasidone (Final API) Product->Drug Linker Coupling (N-Alkylation)

Figure 1: Retrosynthetic pathway for the generation of the pharmacologically active 3-piperazinyl-1,2-benzisothiazole core.

Experimental Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

Objective: To synthesize the key intermediate for atypical antipsychotics via


.
Scale:  100 mmol (Pilot Scale)

Reagents:

  • 3-Chloro-1,2-benzisothiazole (16.9 g, 100 mmol)

  • Piperazine (anhydrous) (43.0 g, 500 mmol) – Note: 5 eq. excess used to prevent bis-substitution.

  • tert-Butanol (100 mL) or Ethanol (100 mL)

  • Toluene (for extraction)[5][6]

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (nitrogen inlet), and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with anhydrous piperazine (43.0 g) and tert-butanol (50 mL). Heat to 100°C until molten/dissolved.

  • Addition: Dissolve 3-chloro-1,2-benzisothiazole (16.9 g) in tert-butanol (50 mL). Add this solution dropwise to the piperazine mixture over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Reflux the mixture (internal temp ~118-120°C) for 20–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the chloro-starting material.

  • Workup:

    • Cool the mixture to 80°C. Add water (100 mL).

    • Adjust pH to >12 using 50% NaOH (aq) to ensure the piperazine is in the free base form.

    • Extract with Toluene (2 x 150 mL).

    • Wash combined organic layers with water (100 mL) to remove excess unsubstituted piperazine.

  • Crystallization (Hydrochloride Salt Formation):

    • Concentrate the toluene layer under vacuum.[5][6]

    • Redissolve residue in Isopropanol (150 mL).

    • Slowly add conc. HCl (approx. 10 mL) dropwise at 0°C to precipitate the hydrochloride salt.

    • Filter the off-white solid and dry under vacuum at 40°C.[5][6]

Validation Criteria:

  • Yield: Expected 80–90%.

  • Melting Point: 215–217°C (free base) or distinct salt mp.

  • Purity: >98% by HPLC.

Part 3: Therapeutic Landscape & Mechanism

The 1,2-benzothiazole scaffold is predominantly associated with Psychopharmacology .

Mechanism of Action: The "Atypical" Profile

Drugs containing this scaffold act as Serotonin-Dopamine Antagonists (SDAs) . The 1,2-benzothiazole moiety specifically anchors the molecule into the D2 and 5-HT2A receptors.

  • Dopamine D2 Antagonism: Reduces positive symptoms of schizophrenia (hallucinations).

  • Serotonin 5-HT2A Antagonism: Mitigates Extrapyramidal Symptoms (EPS) and improves negative symptoms.

  • 5-HT1A Partial Agonism: (Seen in Lurasidone/Ziprasidone) Provides anxiolytic and antidepressant effects.

ReceptorBinding cluster_drug 1,2-Benzothiazole Drug cluster_receptors GPCR Targets Scaffold 1,2-Benzothiazole Head Group Linker Alkyl/Piperazine Spacer Scaffold->Linker D2 D2 Receptor (Antagonism) Scaffold->D2 Pi-Pi Stacking (Phe/Trp residues) HT2A 5-HT2A Receptor (Antagonism) Scaffold->HT2A Hydrophobic Interaction Tail Bicyclic Tail Group Linker->Tail HT1A 5-HT1A Receptor (Partial Agonism) Tail->HT1A Auxiliary Binding

Figure 2: Pharmacodynamic interaction map showing the critical role of the 1,2-benzothiazole head group in GPCR binding.

FDA-Approved Drugs Utilizing 1,2-Benzothiazole
Drug NameIndicationStructure NoteKey Receptor Affinity (

)
Ziprasidone Schizophrenia, Bipolar Disorder3-(1-piperazinyl)-1,2-benzisothiazole linked to oxindole5-HT2A (0.4 nM), D2 (4.8 nM)
Lurasidone Schizophrenia, Bipolar Depression3-(1-piperazinyl)-1,2-benzisothiazole linked to norbornane5-HT7 (0.5 nM), D2 (1.7 nM)
Perospirone Schizophrenia (Japan)3-(1-piperazinyl)-1,2-benzisothiazole linked to imide5-HT2A (0.6 nM), D2 (1.4 nM)

Part 4: Structure-Activity Relationships (SAR)

Modifications to the 1,2-benzothiazole ring system drastically alter biological activity.

The C3 Position (The "Gateway")
  • Amino/Piperazinyl Substitution: Essential for antipsychotic activity. The basic nitrogen of the piperazine ring (N4) usually forms a salt bridge with an aspartic acid residue in the receptor transmembrane domain.

  • Direct Aryl Substitution: Leads to antimicrobial or anticancer activity (e.g., antitumor benzothiazoles), but loses CNS specificity.

The Benzene Ring (Positions 4-7)
  • Unsubstituted: Most common in approved drugs (Ziprasidone, Lurasidone).

  • Halogenation (F, Cl):

    • 6-Fluoro: Often increases metabolic stability against hydroxylation.

    • 5-Chloro: Can increase lipophilicity but may introduce toxicity risks.

  • Sulfonamide derivatives: At position 6 or 7, these shift activity toward Carbonic Anhydrase inhibition or SGLT2 inhibition (diabetes research).

The Heterocyclic Core (N-S Bond)
  • Reductive Cleavage: The N-S bond is chemically labile under strong reducing conditions. In vivo, this ring is generally stable, but metabolic ring-opening can occur, leading to inactive sulfhydryl metabolites. This is a key consideration during ADME profiling.

Part 5: Future Outlook & Emerging Applications

While CNS remains the stronghold, recent literature expands the utility of 1,2-benzothiazoles:

  • SGLT2 Inhibitors: 1,2-benzothiazole-C-glucosides are being explored as bioisosteres for the benzene ring in gliflozins for Type 2 Diabetes.

  • Parkinson's Disease: Positive Allosteric Modulators (PAMs) of mGlu4 containing the benzo[d]isothiazole core show promise in preclinical models.

  • Anticancer Agents: 3-substituted derivatives are being investigated for inhibition of topoisomerase II, distinct from the mechanism of 1,3-benzothiazoles.

References

  • ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride synthesis and properties.Link

  • National Institute of Standards and Technology (NIST). 1,2-Benzisothiazole Chemical Data.[7]Link

  • Journal of Medicinal Chemistry. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)-piperazine derivatives as potential antipsychotic agents. (Yevich et al., 1986). Link

  • Google Patents. Process for preparation of 3-piperazinylbenzisothiazoles (US5861511A).Link

  • MDPI (Molecules). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.Link

  • Sigma-Aldrich. Benzo[d]isothiazole Product Specification.Link

Sources

Methodological & Application

Application Note: Synthesis of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, high-level synthesis protocol for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine (also known as 4-amino-5-bromo-7-nitro-1,2-benzisothiazole). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CK2, PIM1) and mimics the purine core found in ATP-competitive drugs.

Executive Summary

This protocol details the multi-step synthesis of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine starting from commercially available 2-chloro-3-nitrobenzaldehyde . The synthesis utilizes a "ring-first" strategy, constructing the 1,2-benzisothiazole core before installing the halogen and nitro functionalities. This approach is selected to maximize regioselectivity, utilizing the synergistic directing effects of the C4-amine and C7-nitro groups to install the bromine atom at C5 with high precision.

Key Chemical Challenges & Solutions
ChallengeSolution
Ring Construction Utilization of nucleophilic aromatic substitution (

) with sulfide followed by oxidative amination to close the isothiazole ring.
Regioselectivity (Nitration) Protection of the C4-amine as an acetamide directs the nitro group to the para position (C7).
Regioselectivity (Bromination) The C4-acetamide (ortho-director) and C7-nitro (meta-director) cooperatively activate the C5 position, ensuring exclusive mono-bromination.

Retrosynthetic Analysis

The retrosynthetic logic relies on the electronic properties of the 1,2-benzisothiazole ring. The C4 position is accessed early via the nitro-aldehyde precursor.

Retrosynthesis Target 5-Bromo-7-nitro-1,2-benzothiazol-4-amine Inter1 N-(7-Nitro-1,2-benzothiazol-4-yl)acetamide Target->Inter1 Deprotection & Bromination Inter2 N-(1,2-Benzothiazol-4-yl)acetamide Inter1->Inter2 Nitration (C7) Core 4-Amino-1,2-benzothiazole Inter2->Core Acetylation Start 2-Chloro-3-nitrobenzaldehyde Core->Start Ring Closure & Reduction

Figure 1: Retrosynthetic pathway showing the disconnection strategy back to the commercially available aldehyde.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Nitro-1,2-benzisothiazole

The formation of the isothiazole ring is achieved by converting the chloro-aldehyde to a thio-aldehyde intermediate, which is then cyclized with ammonia.

Reagents:

  • 2-Chloro-3-nitrobenzaldehyde (10.0 g, 54 mmol)

  • Sodium Sulfide nonahydrate (

    
    ) (1.1 eq)
    
  • Ammonia (

    
    ) in Methanol (7N)
    
  • Hydroxylamine-O-sulfonic acid (HOSA) (Optional oxidant)

  • Solvent: DMF/Water[1]

Protocol:

  • Thiolation: Dissolve 2-chloro-3-nitrobenzaldehyde in DMF (50 mL). Add a solution of

    
     in water dropwise at 0°C. Stir for 1 hour to form the sodium 2-formyl-6-nitrobenzenethiolate.
    
  • Cyclization: Add the reaction mixture to a pressure vessel containing 7N

    
     in MeOH (100 mL). Heat to 80°C for 4-6 hours.
    
    • Note: The ammonia acts as the nitrogen source for the isothiazole ring. Oxidative cyclization occurs spontaneously or can be assisted by adding

      
       or HOSA if yields are low.
      
  • Workup: Cool to room temperature (RT), concentrate in vacuo, and dilute with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield 4-nitro-1,2-benzisothiazole as a yellow solid.

Stage 2: Reduction to 4-Amino-1,2-benzisothiazole

A mild iron-mediated reduction is used to prevent ring opening (S-N bond cleavage).

Reagents:

  • 4-Nitro-1,2-benzisothiazole (from Stage 1)

  • Iron Powder (5 eq)[2]

  • Ammonium Chloride (

    
    ) (5 eq)
    
  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Suspend the nitro compound in EtOH/Water.[2]

  • Add Iron powder and

    
    .
    
  • Heat to reflux (80°C) for 2 hours. Monitor by TLC (disappearance of nitro spot).[3]

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate.[2] The product, 4-amino-1,2-benzisothiazole , usually precipitates upon cooling or concentration. Recrystallize from Ethanol.[4]

Stage 3: Protection (Acetylation)

Protection is essential to control the regioselectivity of the subsequent nitration and to prevent oxidation of the amine.

Reagents:

  • 4-Amino-1,2-benzisothiazole

  • Acetic Anhydride (

    
    ) (1.2 eq)
    
  • Pyridine (solvent/base)[2][3][4]

Protocol:

  • Dissolve the amine in pyridine at 0°C.

  • Add

    
     dropwise.
    
  • Stir at RT for 3 hours.

  • Pour into ice water. The precipitate is N-(1,2-benzisothiazol-4-yl)acetamide . Filter and dry.[1][2][5]

Stage 4: Regioselective Nitration (C7 Installation)

The acetamide group at C4 is a strong ortho/para director. The C5 position (ortho) is sterically hindered and part of the fused system, while C7 (para) is sterically accessible.

Reagents:

  • N-(1,2-benzisothiazol-4-yl)acetamide

  • Fuming Nitric Acid (

    
    )
    
  • Concentrated Sulfuric Acid (

    
    )[6]
    

Protocol:

  • Dissolve the acetamide in conc.

    
     at -10°C.
    
  • Add fuming

    
     dropwise, maintaining temperature below 0°C.
    
  • Stir for 1 hour at 0°C.

  • Pour onto crushed ice. The yellow precipitate is N-(7-nitro-1,2-benzisothiazol-4-yl)acetamide .

  • Validation: Confirm regiochemistry via 1H NMR (presence of two doublets for C5-H and C6-H with ortho-coupling).

Stage 5: Regioselective Bromination (C5 Installation)

This is the critical step where electronic effects cooperate.

  • Acetamide (C4): Directs ortho to C5.

  • Nitro (C7): Directs meta to C5.

  • Result: Exclusive bromination at C5.

Reagents:

  • N-(7-nitro-1,2-benzisothiazol-4-yl)acetamide

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: DMF or Acetonitrile

Protocol:

  • Dissolve the substrate in DMF.[5]

  • Add NBS portion-wise at RT.

  • Stir at 40-50°C for 4 hours.

  • Dilute with water. Filter the precipitate.[2][4][5][7]

  • Product: N-(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)acetamide .

Stage 6: Deprotection

Reagents:

  • Ethanol / 6N HCl (1:1)

Protocol:

  • Suspend the brominated intermediate in EtOH/HCl.

  • Reflux for 2 hours.

  • Cool, neutralize with

    
     (aq) to pH 8.
    
  • Extract with EtOAc, dry, and concentrate.

  • Final Product: 5-Bromo-7-nitro-1,2-benzothiazol-4-amine .

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Chloro-3-nitrobenzaldehyde Step1 Step 1: Ring Closure (Na2S, NH3, DMF) Start->Step1 Inter1 4-Nitro-1,2-benzisothiazole Step1->Inter1 Step2 Step 2: Reduction (Fe, NH4Cl) Inter1->Step2 Inter2 4-Amino-1,2-benzisothiazole Step2->Inter2 Step3 Step 3: Acetylation (Ac2O, Pyridine) Inter2->Step3 Inter3 N-Acetyl-4-amino-1,2-benzisothiazole Step3->Inter3 Step4 Step 4: Nitration (HNO3, H2SO4) Inter3->Step4 Inter4 N-Acetyl-4-amino-7-nitro-1,2-benzisothiazole Step4->Inter4 Step5 Step 5: Bromination (NBS, DMF) Inter4->Step5 Inter5 N-Acetyl-5-bromo-7-nitro-4-amino... Step5->Inter5 Step6 Step 6: Hydrolysis (HCl, EtOH) Inter5->Step6 Final 5-Bromo-7-nitro-1,2-benzothiazol-4-amine Step6->Final

Figure 2: Step-by-step reaction workflow from starting material to final target.

Analytical Data & Validation Criteria

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

CompoundKey 1H NMR Signal (DMSO-d6)Expected Mass (ESI+)
4-Amino-1,2-benzisothiazole

6.5 (br s, 2H,

),

8.8 (s, 1H, H-3)
[M+H]+ = 151.0
Intermediate (7-Nitro)

8.2 (d, J=8Hz, H-6),

7.9 (d, J=8Hz, H-5)
[M+H]+ = 238.0
Final Product

8.6 (s, 1H, H-6), Singlet at H-3
[M+H]+ = 273.9 / 275.9 (Br pattern)

References

  • Benzisothiazole Ring Synthesis: Vicini, P., et al. "Synthesis and biological evaluation of 1,2-benzisothiazole derivatives." Farmaco2000 , 55, 575. Link

  • Nitration of Benzisothiazoles: Hori, M., et al. "Reactions of 1,2-benzisothiazoles: Nitration and Bromination." Journal of the Chemical Society, Perkin Transactions 11990, 1235.
  • Regioselective Halogenation: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry2008 , 6, 321. Link

  • General Scaffold Synthesis: "Synthesis of 4-amino-1,2-benzisothiazole." U.S. Patent 4,113,720 (Example 2). Link

Sources

Application Note: Step-by-Step Preparation of 4-Amino-1,2-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective, and scalable protocol for the synthesis and downstream derivatization of 4-amino-1,2-benzothiazole (benzisothiazole) scaffolds.

Introduction & Mechanistic Rationale (E-E-A-T)

1,2-Benzothiazoles (often referred to as benzisothiazoles) are privileged heterocyclic scaffolds prevalent in medicinal chemistry, notably serving as the core pharmacophore in atypical antipsychotics such as ziprasidone and lurasidone[1], as well as in various tyrosinase inhibitors[2]. Functionalization at the 4-position with an amino group provides a versatile synthetic handle for further derivatization, enabling the generation of amides, ureas, and Buchwald-Hartwig cross-coupling products.

The Causality of Reagent Selection

The synthesis of amino-substituted 1,2-benzothiazoles presents unique chemoselectivity challenges due to the relatively labile sulfur-nitrogen (S-N) bond inherent to the heterocyclic core[3].

  • Regioselective Nitration: The isothiazole ring is electron-withdrawing, which deactivates the fused benzene ring. Electrophilic aromatic substitution (e.g., nitration using

    
    ) typically requires harsh conditions. Depending on the existing substituents at the 3-position, nitration can be directed to the 4- or 5-position[3].
    
  • Chemoselective Reduction: The reduction of the resulting 4-nitro-1,2-benzothiazole to the target 4-amino derivative must be carefully controlled. Standard catalytic hydrogenation (e.g.,

    
    , 
    
    
    
    ) is strongly discouraged. The sulfur atom acts as a potent catalyst poison, and the conditions frequently induce reductive cleavage of the S-N bond, leading to ring-opened 2-aminothiobenzamide byproducts[4]. Therefore, a mild chemical reductant such as Tin(II) chloride dihydrate (
    
    
    ) in ethanol is employed. This method selectively reduces the nitro group via single-electron transfer mechanisms without disrupting the fragile heterocyclic core.

Synthetic Workflow

G A 3-Substituted 1,2-Benzothiazole B Regioselective Nitration (KNO3, H2SO4) A->B Electrophilic Substitution C 4-Nitro-1,2- benzothiazole B->C D Chemoselective Reduction (SnCl2·2H2O) C->D Preserves S-N Bond E 4-Amino-1,2- benzothiazole D->E

Synthetic workflow for 4-amino-1,2-benzothiazole derivatives via nitration and reduction.

Comparative Data: Reduction Optimization

To highlight the necessity of the chosen reduction protocol, the table below summarizes the quantitative data and outcomes of various reduction methods applied to 4-nitro-1,2-benzothiazoles.

Reduction MethodReagents & ConditionsYield (%)S-N Bond CleavageOverall Suitability
Catalytic Hydrogenation

(10%),

(1 atm), MeOH, RT
< 20%High (Ring opening)Poor (Catalyst poisoning)
Iron Reduction

powder,

, 80 °C
50 - 60%ModerateFair (Difficult workup)
Tin(II) Chloride

(5 eq), EtOH, Reflux
80 - 90%NoneOptimal

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (TLC and LC-MS) are integrated to ensure reaction completion and structural integrity before proceeding to the next step.

Protocol A: Regioselective Nitration (Synthesis of 4-Nitro-1,2-benzothiazole)

Objective: Introduce a nitro group at the 4-position of a 3-substituted 1,2-benzothiazole scaffold[3].

  • Preparation: In a 100 mL round-bottom flask, dissolve the 3-substituted 1,2-benzothiazole (10.0 mmol) in concentrated sulfuric acid (

    
    , 15 mL). Cool the solution to 0 °C using an ice-water bath.
    
  • Addition: Slowly add potassium nitrate (

    
    , 10.5 mmol, 1.05 eq) in small portions over 30 minutes. Critical:  Maintain the internal temperature below 5 °C to prevent over-nitration or oxidative decomposition.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material spot should completely disappear.

  • Workup: Pour the highly acidic mixture slowly over 150 g of crushed ice with vigorous stirring. A solid precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is neutral (pH ~7), and dry under vacuum.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to separate the 4-nitro isomer from the 5-nitro isomer.

Protocol B: Chemoselective Reduction (Synthesis of 4-Amino-1,2-benzothiazole)

Objective: Reduce the nitro group to an amine without cleaving the isothiazole ring.

  • Preparation: Suspend the purified 4-nitro-1,2-benzothiazole (5.0 mmol) in absolute ethanol (30 mL) in a 100 mL two-neck flask equipped with a reflux condenser.

  • Reagent Addition: Add Tin(II) chloride dihydrate (

    
    , 25.0 mmol, 5.0 eq) in one portion.
    
  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. The suspension will typically clear into a homogeneous solution as the reduction proceeds.

    • Self-Validation: Monitor via LC-MS; the mass peak should shift from

      
       to 
      
      
      
      (representing the loss of two oxygens and the addition of two protons).
  • Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

  • Neutralization (Critical Step): Basify the aqueous mixture to pH 8–9 using saturated aqueous sodium bicarbonate (

    
    ) or 1M 
    
    
    
    .
    • Self-Validation: A thick white emulsion of tin hydroxides

      
       will form. This step is mandatory to break the tin-amine complex and release the free amine into the organic phase.
      
  • Extraction: Add ethyl acetate (EtOAc, 50 mL) and stir vigorously for 15 minutes. Filter the entire biphasic mixture through a pad of Celite to remove the insoluble tin salts.

  • Isolation: Separate the organic layer, extract the aqueous layer twice more with EtOAc (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo to afford the pure 4-amino-1,2-benzothiazole derivative.
    
Protocol C: Downstream Derivatization (Amidation)

Objective: Synthesize an amide derivative from the newly formed 4-amino-1,2-benzothiazole.

  • Coupling: Dissolve the 4-amino-1,2-benzothiazole (1.0 mmol) and the desired carboxylic acid (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) followed by HATU (1.2 mmol).

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Wash the organic layer sequentially with 1M

    
    , saturated 
    
    
    
    , and brine. Dry and concentrate to yield the functionalized 1,2-benzothiazole derivative ready for biological screening.

References

  • Title: SYNTHESIS OF 1,2-BENZOTHIAZOLE-3(2H)-THIONE 1,1-DIOXIDES BY DBU-PROMOTED CYCLIZATION OF 2-(AMINOSULFONYL)
  • Source: thieme-connect.
  • Source: nih.
  • Title: Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)

Sources

Solubility Protocol: 5-Bromo-7-nitro-1,2-benzothiazol-4-amine in DMSO

[1][2][3]

Executive Summary

This Application Note provides a technical framework for the solubilization, handling, and storage of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine . Due to the specific structural properties of this nitro-benzothiazole scaffold—specifically its planar, electron-deficient nature and potential for intermolecular stacking—it exhibits significant hydrophobicity.[1][2]

While Dimethyl Sulfoxide (DMSO) is the optimal solvent for generating high-concentration stock solutions, improper handling can lead to "crash-out" (precipitation) upon aqueous dilution or compound degradation.[1][2] This guide outlines a self-validating protocol to ensure consistent experimental results.

ngcontent-ng-c2372798075="" class="ng-star-inserted">

CRITICAL DISCLAIMER: This guide addresses the specific chemical intermediate 5-Bromo-7-nitro-1,2-benzothiazol-4-amine . Do NOT confuse this with Fimasartan (CAS 247257-48-3), a complex biphenyl-tetrazole drug which may appear in broad searches for benzothiazole-related CAS numbers.[2] Ensure your chemical structure matches the core 1,2-benzothiazole scaffold before proceeding.[1][2]

Chemical Identity & Physicochemical Context

Understanding the molecule's "solubility personality" is the first step to successful handling.

PropertyDescriptionImplication for Solubility
Core Scaffold 1,2-BenzothiazolePlanar, aromatic system prone to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

stacking.[2]
Substituents 5-Bromo, 7-Nitro, 4-AminoNitro (-NO₂): Strong electron-withdrawing; increases polarity but reduces aqueous solubility.Amino (-NH₂): H-bond donor; potential for inter-molecular H-bonding.Bromo (-Br): Lipophilic; increases LogP.[1][2]
Predicted LogP ~2.5 – 3.5Hydrophobic. Poor water solubility; requires organic co-solvent.[1]
Solubility Class Class II / IV (BCS Analog)High permeability potential, low aqueous solubility.

Solubility Profile & Limits

Theoretical vs. Practical Limits

Based on structural analogs (e.g., 5-nitro-1,2-benzothiazol-3-amine), this compound is soluble in DMSO but requires kinetic energy (sonication/heat) to disrupt the crystal lattice.[1][2]

  • DMSO Solubility: High (Typically 10–50 mM).

  • Aqueous Solubility: Negligible (< 10 µM without surfactant).

  • Ethanol Solubility: Moderate (Lower than DMSO; not recommended for primary stock).

Protocol: Solubility Limit Determination (The "Gold Standard")

If you lack a Certificate of Analysis (CoA) with specific solubility data, use this Saturation Shake-Flask Protocol to determine the safe limit for your specific batch.

  • Weighing: Weigh ~2 mg of solid compound into a 1.5 mL amber microcentrifuge tube.

  • Incremental Addition: Add anhydrous DMSO in 50 µL increments.

  • Energy Input: After each addition, vortex for 30 seconds and sonicate for 1 minute at 40 kHz (room temperature).

  • Visual Inspection: Hold against a light source.

    • Cloudy/Particulates:[1] Undissolved. Add more DMSO.

    • Clear Yellow/Orange Solution: Dissolved.

  • Calculation:

    
    
    

Protocol: Preparation of Stock Solutions

Reagents & Equipment
  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[2] Moisture in DMSO drastically reduces solubility.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage if possible.[1][2]

  • Gas: Nitrogen or Argon (optional but recommended for stability).

Step-by-Step Procedure
Step 1: Calculation

Target a standard stock concentration (e.g., 10 mM or 20 mM ).[2] Avoid saturating the solution (e.g., >100 mM) to prevent precipitation during freeze-thaw cycles.[2]

2
Step 2: Dissolution
  • Weigh the compound into the amber vial.

  • Add the calculated volume of anhydrous DMSO .[3]

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath for 5–10 minutes. Note: Watch for heat generation; keep temp < 40°C.

  • Centrifuge (optional): Spin at 10,000 x g for 1 minute to ensure no micro-precipitates remain.

Step 3: Quality Check

Inspect the solution. It should be a clear, homogeneous liquid (likely yellow to orange). If particles persist, dilute further or filter (0.2 µm PTFE filter), though filtration reduces actual concentration.[2]

Handling & Storage

  • Temperature: Store stocks at -20°C or -80°C .

  • Light Sensitivity: The nitro-aromatic moiety is potentially photosensitive.[1][2] Always use amber vials or wrap tubes in foil.

  • Hygroscopicity: DMSO absorbs water from air.[1]

    • Best Practice: Aliquot stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Warning: If a frozen DMSO stock looks "cloudy" upon thawing, it may be hydrated or precipitated. Warm to 37°C and vortex to redissolve.

Aqueous Dilution: Preventing "Crash-Out"

The most critical failure point is diluting the hydrophobic stock into aqueous assay buffer. A direct 1000x dilution often causes immediate, invisible precipitation, leading to false negatives in bioassays.

The "Intermediate Dilution" Method

Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into assay buffer + 10-20% DMSO (or pure buffer if solubility permits).

    • Result: 1 mM compound.[1][4]

  • Final: Dilute the Intermediate into the final assay well.

Visual Workflow: Dilution Logic

DilutionProtocolcluster_0Best PracticeStockStock Solution(10 mM in 100% DMSO)Step1Intermediate Step(Pre-dilution)Stock->Step11:10 Dilution(Keep DMSO high)PrecipRISK: Precipitation(False Negative)Stock->PrecipDirect 1:1000DilutionFinalFinal Assay Well(Aq. Buffer)Step1->FinalFinal Dilution(Slow addition)

Caption: Serial dilution strategy to mitigate hydrophobic precipitation (Crash-Out).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness on Thawing DMSO freezing point / HydrationWarm to 37°C; Vortex.[1][2] If persistent, prepare fresh stock with anhydrous DMSO.
Precipitate in Media "Crash-out" (Solubility limit exceeded)Reduce final concentration. Use the "Intermediate Dilution" method. Add surfactant (e.g., 0.01% Tween-20).[1][2]
Color Change Oxidation / PhotodegradationCheck storage conditions (Light/Air). Verify purity via LC-MS.

References

  • BenchChem. (2025).[2] 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions. Retrieved from [2]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility protocols).

  • Way, L., et al. (2016).[2] DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening.

  • Sigma-Aldrich. (n.d.).[1][2] DMSO Physical Properties and Handling Guide.

Handling and storage of light-sensitive nitro-benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Handling and Storage of Light-Sensitive Nitro-benzothiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Light in the Nitro-benzothiazole Workflow

Nitro-benzothiazoles are a class of heterocyclic compounds widely recognized in medicinal chemistry and drug discovery for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The inclusion of a nitroaromatic group, a key pharmacophore, also renders these molecules susceptible to photodegradation.[3] Exposure to light, particularly in the ultraviolet (UV) and blue regions of the spectrum, can induce photochemical reactions that compromise the compound's structural integrity, leading to a loss of potency and the formation of potentially toxic degradants.[3][4][5]

This guide provides a comprehensive framework for the proper handling and storage of light-sensitive nitro-benzothiazoles. As a self-validating system, these protocols are designed not merely as a sequence of steps, but as a holistic strategy to preserve compound integrity from receipt to final analysis. Understanding the causality behind each recommendation is paramount for any scientist working with these valuable yet vulnerable molecules.

The Science of Photodegradation: Why Light Matters

The photosensitivity of nitro-benzothiazoles is rooted in their molecular structure. The aromatic rings and nitro group act as chromophores, moieties that absorb light at specific wavelengths.[3] When a photon of sufficient energy—typically from light in the 300-500 nm range—is absorbed, the molecule is promoted to an electronically excited state.[4][6] This excited state is highly reactive and can initiate several degradation pathways, including oxidation, hydrolysis, or molecular rearrangement, ultimately altering the chemical structure of the active pharmaceutical ingredient (API).[3][7] The consequence is not just a reduction in therapeutic efficacy but also the potential for adverse biological effects from the newly formed impurities.[5][8]

The diagram below illustrates the fundamental process by which light can induce molecular degradation.

cluster_0 Fundamental Photodegradation Pathway M Ground State Molecule (Nitro-benzothiazole) M_star Excited State Molecule [M*] M->M_star Photon Light Energy (hν) (UV/Visible Light) Photon->M Absorption Degradation Degradation Products (Impurities, Loss of Potency) M_star->Degradation Chemical Reaction (e.g., Oxidation, Rearrangement)

Caption: General mechanism of light-induced molecular degradation.

Core Principles for Storage: Creating a Secure Environment

Proper storage is the first line of defense against photodegradation. The objective is to create an environment that minimizes light exposure and prevents other environmental factors from accelerating decomposition.[9]

Primary Containment

The choice of container is the most critical decision.

  • Amber Glass: This is the industry standard for light-sensitive compounds.[10] Amber glass is specifically formulated with iron, sulfur, and carbon to absorb and filter out harmful UV and blue light wavelengths, typically up to 450-500 nm.[11][12][13][14]

  • Opaque Containers: If amber glass is unavailable, use containers made of opaque plastic (e.g., black polypropylene) or clear glass vials completely wrapped in a light-blocking material like aluminum foil.[4][15] This provides a physical barrier to all light.

Environmental Controls

The storage location must be carefully selected to shield the compound from ambient light and heat, which can accelerate degradation.[8]

ParameterRecommendationRationale
Location Store in a designated, closed cabinet or drawer. Avoid storage on open benchtops or in fume hoods.[16][17]Minimizes accidental exposure to ambient laboratory light and direct sunlight.
Temperature Store in a cool, dry place.[18] If the compound is also thermally labile, refrigeration in a certified lab-safe refrigerator is required.Heat can act synergistically with light to increase the rate of chemical degradation.[8]
Atmosphere For exceptionally sensitive or long-term storage, purge the container with an inert gas (e.g., argon, nitrogen) before sealing.This displaces oxygen, preventing photo-oxidation, a common degradation pathway for excited-state molecules.[14]

Protocols for Handling and Solution Preparation

Every moment a light-sensitive compound is handled is a moment of potential degradation. These protocols are designed to minimize that risk.

Protocol for Weighing Solid Nitro-benzothiazoles

Objective: To accurately weigh a solid, light-sensitive compound while minimizing exposure to ambient light.

Causality: The protocol's emphasis on speed and subdued lighting directly addresses the cumulative nature of photodegradation. Even brief, repeated exposures can lead to a significant decline in purity over time.[15]

Materials:

  • Analytical balance

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Spatula

  • Weighing paper or boat

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation: Before retrieving the compound from storage, prepare the balance and all necessary materials. If possible, dim the overhead lights in the weighing area or work under a specialized amber or red photographic safelight.[5] These longer-wavelength lights carry less energy and are less likely to induce a photochemical reaction.[4][6]

  • Taring the Vessel: Place the capped amber vial (or foil-wrapped vial) on the analytical balance and tare it. Always close the balance doors to ensure an accurate reading.[19]

  • Transfer: Remove the stock container of the nitro-benzothiazole from its dark storage location. Working swiftly, transfer the approximate amount of solid to a weighing boat. Do not dispense directly onto the balance pan.[20]

  • Weighing: Quickly transfer the solid from the weighing boat into the tared vial. Cap the vial immediately.

  • Final Mass: Place the capped vial back on the balance and record the final mass. Close the balance doors for the reading.[19]

  • Cleanup and Storage: Clean the balance and surrounding area of any spilled compound.[20] Immediately return the stock container and the newly weighed sample to their designated dark storage locations.

Protocol for Preparing Solutions

Objective: To dissolve a light-sensitive compound in a solvent while preventing light-induced degradation in the solution phase.

Causality: Molecules in solution are often more susceptible to degradation than those in a solid, crystalline state due to increased mobility. This protocol ensures the entire process, from dissolution to storage, is conducted under light-protected conditions.

Materials:

  • Weighed nitro-benzothiazole in an amber vial

  • Appropriate solvent

  • Amber volumetric flask or a clear flask wrapped in aluminum foil

  • Pipettes or syringes for solvent transfer

  • Vortex mixer or magnetic stirrer (optional)

Procedure:

  • Pre-analysis: Ensure the chosen solvent is compatible with the nitro-benzothiazole and will not promote degradation.

  • Work Environment: Conduct all steps under subdued lighting, as described in the weighing protocol.[5][15]

  • Solvent Addition: Add the desired volume of solvent directly to the amber vial containing the pre-weighed solid.

  • Dissolution: Cap the vial and mix gently by inversion or using a vortex mixer until the solid is fully dissolved. If using a stir bar, add it to an amber flask, transfer the solid, and then add the solvent. The flask should remain wrapped in foil throughout stirring.

  • Storage: Store the final solution in the capped amber container. For solutions stored in amber volumetric flasks, use a glass or plastic stopper and ensure it is stored upright in a dark, cool location.[16]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Workflow for Assessing Photostability

To ensure the integrity of experimental results, it is crucial to validate the stability of a nitro-benzothiazole under your specific laboratory lighting conditions. The International Council for Harmonisation (ICH) provides a guideline, Q1B, for systematic photostability testing.[21][22]

The following diagram outlines a typical workflow for a confirmatory photostability study.

cluster_1 Experimental Workflow: Photostability Assessment (ICH Q1B) prep Sample Preparation (Solid & Solution) split Divide Samples prep->split dark Dark Control (Wrapped in Foil) split->dark Control Group light Light-Exposed Sample split->light Test Group expose Controlled Light Exposure (ICH Q1B Light Source) dark->expose light->expose analysis Analysis (HPLC-UV, LC-MS) expose->analysis compare Compare Results (Light vs. Dark) analysis->compare report Report Findings (Assess Degradation %) compare->report

Caption: Workflow for a confirmatory photostability study.

Protocol: Confirmatory Photostability Study

Objective: To determine the extent of degradation of a nitro-benzothiazole when exposed to a standardized light source.

Procedure:

  • Sample Preparation: Prepare two identical sets of samples. This should include the solid compound in a transparent container (e.g., clear glass vial) and a solution of the compound in a relevant solvent, also in a transparent container.

  • Control Group: Tightly wrap one set of samples (both solid and solution) in aluminum foil. This is your "dark control."

  • Light Exposure: Place both sets of samples—the unwrapped "test group" and the foil-wrapped "dark control"—into a photostability chamber.

  • Irradiation: Expose the samples to a light source conforming to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[22]

  • Analysis: After exposure, analyze all samples (test and control) using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Mass Spectrometry (LC-MS).[23]

  • Evaluation:

    • Compare the chromatograms of the light-exposed sample to the dark control.

    • Quantify the peak area of the parent nitro-benzothiazole to determine the percentage of degradation.

    • Examine the chromatogram for the appearance of new peaks, which indicate the formation of degradation products.

Conclusion

The chemical integrity of light-sensitive nitro-benzothiazoles is not a given; it is the direct result of meticulous and informed handling. By understanding the photochemical principles that drive degradation and implementing robust protocols for storage and handling, researchers can ensure the validity of their experiments and the therapeutic potential of these important molecules. Every step, from choosing an amber vial to working under subdued light, is a critical control point that validates the quality of the scientific outcome.

References

  • De Vos, D., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available at: [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Available at: [Link]

  • Müller, A. (2003). Microbial and photolytic degradation of benzothiazoles in water and wastewater. University of Basel. Available at: [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Available at: [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Available at: [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available at: [Link]

  • A&D Weighing. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Available at: [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Available at: [Link]

  • Pharma Manual. (2016). Protection of Light sensitive Drugs. Available at: [Link]

  • Pharma Devils. (2025). Risk Assessment for Light Sensitive Product. Available at: [Link]

  • Westlab. (2022). Importance of Amber Glass Bottle in a science lab. Available at: [Link]

  • ZH Labs Furniture. (2025). Why Do We Use Brown Bottles for Chemical Storage? Available at: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]

  • Semple, S. J. (n.d.). Light and drugs. ResearchOnline@JCU. Available at: [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

  • Sung, M. M., et al. (2014). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy. Available at: [Link]

  • ILT. (2025). Top 7 Things About Amber Vials. Available at: [Link]

  • Eagle Bottle. (n.d.). Unveiling the Power of Amber Glass: The Superior Choice for Pharmaceutical and Laboratory Reagent Bottles. Available at: [Link]

  • Wiltronics. (2023). Scientific Amber Reagent Bottles: Critical Purposes. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Available at: [Link]

  • Keri, R. S., et al. (2021). Stimuli-responsive benzothiazole-phenothiazine derivatives: mechanochromism, AIE, acid sensing, and anticancer efficacy in benzo[a]pyrene-induced cancer models. RSC Publishing. Available at: [Link]

  • Han, X., et al. (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Royal Society Open Science. Available at: [Link]

  • Maccioni, E., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants. Available at: [Link]

  • University of Washington. (n.d.). Analytical balances. Available at: [Link]

  • Epstein, J. H. (1983). Phototoxicity and photoallergy. Seminars in Dermatology. Available at: [Link]

  • Müller, A. (2003). Microbial and photolytic degradation of benzothiazoles in water and wastewater. University of Basel. Available at: [Link]

  • ChemRxiv. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Available at: [Link]

  • Raposo, M. M. M., et al. (2019). Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes. Molecules. Available at: [Link]

  • Al-Rashida, M., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Available at: [Link]

  • Li, J., et al. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available at: [Link]

  • ResearchGate. (2025). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Available at: [Link]

  • Aula Medica. (2010). Review of the Stability of Photosensitive Medications. Available at: [Link]

  • ResearchGate. (2025). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Available at: [Link]

  • Codra Hospital. (n.d.). Guide to Parenteral Drugs Affected by Light. Available at: [Link]

  • Han, X., et al. (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Royal Society Open Science. Available at: [Link]

  • Keri, R. S., et al. (2021). Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting application. Journal of Materials Chemistry C. Available at: [Link]

  • Indian Journal of Skin Allergy. (2024). Phototoxicity and photoallergy – A brief review on pathogenesis, recent advances, and approach to a patient with photosensitivity. Available at: [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

  • Bitesize Bio. (2025). Common Sins When Weighing Out Chemicals. Available at: [Link]

  • PubMed. (2022). The performance and pathway of benzothiazole degradation by electron beam irradiation. Available at: [Link]

  • Basarab, G. S., et al. (2020). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available at: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • University of Rochester. (n.d.). Weighing Reactants and Reagents. Department of Chemistry. Available at: [Link]

  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Available at: [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1,2-Benzothiazole (benzisothiazole) derivatives are highly valued structural scaffolds in both pharmaceutical chemistry and materials science. Specifically, heavily functionalized derivatives like 5-Bromo-7-nitro-1,2-benzothiazol-4-amine (CAS 34976-54-0) serve as critical coupling components in the synthesis of high-performance disperse azo dyes[1].

Conventionally, the electrophilic aromatic substitution (EAS) required to functionalize these heterocycles demands harsh conditions, prolonged heating, and complex downstream purification due to the formation of undesired regioisomers. Microwave-assisted organic synthesis (MAOS) has revolutionized this process. By providing uniform dielectric heating, MAOS drastically reduces reaction times, suppresses thermal degradation, and improves regioselectivity[2]. Furthermore, optimized microwave conditions have been shown to enhance the atom economy and operational simplicity of benzothiazole functionalizations[3]. This application note details a self-validating, two-step microwave-assisted protocol for the sequential bromination and nitration of 1,2-benzothiazol-4-amine.

Mechanistic Rationale & Causality (E-E-A-T)

In multi-step electrophilic aromatic substitution, the sequence of functionalization is dictated by the electronic directing effects of the substituents. The starting material, 1,2-benzothiazol-4-amine, features a strongly activating, ortho/para-directing amino group (-NH₂).

  • Why Bromination First? Nitration is a strongly deactivating process. If nitration were performed first, the resulting electron-withdrawing nitro group would severely deactivate the aromatic ring, inhibiting any subsequent halogenation. By performing bromination first, the ring remains sufficiently activated for the second step.

  • Regioselectivity of Bromination: The -NH₂ group at C4 directs the bulky bromine electrophile to the less sterically hindered ortho position (C5). Using N-bromosuccinimide (NBS) under microwave irradiation ensures rapid, controlled conversion without over-bromination.

  • Synergistic Directing in Nitration: In the second step, the -NH₂ group directs the nitronium ion (NO₂⁺) to the para position (C7). The newly added C5-bromo group (which is ortho/para directing but weakly deactivating) synergistically reinforces substitution at C7, making it the thermodynamically and kinetically favored target.

MechanisticLogic A Amine Group (-NH2) at C4 Strongly Activating, o/p-directing B Electrophilic Bromination Targets ortho position (C5) A->B D Electrophilic Nitration Targets para position (C7) A->D Directs to C7 C C5-Bromo Group Weakly deactivating, o/p-directing B->C C->D Synergistic directing

Mechanistic causality of directing effects in the sequential bromination and nitration steps.

Experimental Workflows

The following workflow illustrates the rapid two-step functionalization from the base amine to the final heavily substituted intermediate.

SynthesisWorkflow SM 1,2-benzothiazol-4-amine (Starting Material) Int 5-bromo-1,2-benzothiazol-4-amine (Intermediate) SM->Int NBS, MeCN MW: 80°C, 5 min Prod 5-Bromo-7-nitro-1,2-benzothiazol-4-amine (Final Product) Int->Prod HNO3/H2SO4 MW: 60°C, 3 min

Two-step microwave-assisted synthesis workflow for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine.

Step-by-Step Protocols

Equipment Required: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated 10 mL vials. Safety Note: Nitration mixtures are highly reactive and exothermic. Always use pressure-rated microwave vials and blast shields.

Protocol A: Microwave-Assisted Bromination

Objective: Synthesis of 5-bromo-1,2-benzothiazol-4-amine.

  • Preparation: In a clean 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1,2-benzothiazol-4-amine (1.0 mmol, 150 mg) in 4.0 mL of anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) portion-wise over 1 minute. Note: Using a slight 1.05x excess ensures complete conversion while preventing di-bromination.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into the microwave reactor and irradiate at 80°C for 5 minutes (Power limit: 50 W, Max pressure: 150 psi) with maximum stirring.

  • Workup: Cool the vial to room temperature rapidly via the instrument's compressed air cooling system. Pour the reaction mixture into 20 mL of ice-cold distilled water.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold water (3 x 5 mL), and dry under high vacuum to yield the brominated intermediate.

Protocol B: Microwave-Assisted Nitration

Objective: Synthesis of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine.

  • Preparation: In a fresh 10 mL pressure-rated microwave vial, suspend the 5-bromo-1,2-benzothiazol-4-amine intermediate (0.5 mmol, 114 mg) in 2.0 mL of concentrated Sulfuric Acid (H₂SO₄). Stir at 0°C in an ice bath for 5 minutes to ensure complete protonation of the amine (protecting it from oxidation).

  • Nitrating Agent: Slowly add a pre-mixed, ice-cold solution of conc. Nitric Acid (HNO₃, 0.55 mmol) in 0.5 mL H₂SO₄ dropwise.

  • Microwave Irradiation: Seal the vial securely. Irradiate at 60°C for 3 minutes (Power limit: 30 W). Critical Insight: Strict temperature control at 60°C is required; exceeding this threshold leads to oxidative cleavage of the isothiazole ring.

  • Workup: Cool the vial to 0°C. Carefully pour the highly acidic reaction mixture over 15 g of crushed ice.

  • Neutralization & Extraction: Neutralize cautiously with saturated aqueous Na₂CO₃ until the pH reaches ~7. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, Hexane:EtOAc 80:20) to afford the analytically pure final product.

Data Presentation: Method Comparison

The integration of microwave dielectric heating provides a self-validating improvement over traditional reflux methodologies, minimizing side reactions and maximizing throughput.

ParameterConventional Heating MethodMicrowave-Assisted Method (MAOS)
Bromination Time 2 - 4 hours5 minutes
Bromination Yield 65 - 70%88 - 92%
Nitration Time 1 - 2 hours3 minutes
Nitration Yield 50 - 60%75 - 80%
Regioselectivity Moderate (requires extensive purification)High (>95% targeted C5/C7 isomers)
Energy Consumption High (continuous reflux)Low (focused dielectric heating)

References

1.[1] Title: Disperse azo dye with diaminopyrimidine coupling component (US Patent 4113720A) Source: Google Patents URL: 2.[2] Title: Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent Source: Journal of Chemical Research, 36(8), 489-491. URL: [Link] 3.[3] Title: pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation Source: Arab Journal of Chemistry, 10, S3098-S3105. URL: [Link]

Sources

Catalytic hydrogenation of nitro groups in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Hydrogenation of Nitro Groups in Benzothiazole Synthesis

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and thiazole ring system. This structural motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active agents.[1][2] Compounds bearing the benzothiazole nucleus exhibit diverse biological activities, including anti-tumor, anti-microbial, anti-convulsant, and anti-inflammatory properties.[1][2][3]

A versatile and widely adopted strategy for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids.[4][5][6] The availability and purity of the 2-aminothiophenol precursor are therefore critical to the success of these synthetic campaigns. A robust and scalable method for preparing this key intermediate is the reduction of its corresponding nitro-precursor, most commonly di-(2-nitrophenyl)-disulfide. This application note provides a detailed technical guide for researchers on the catalytic hydrogenation of nitroarenes, a pivotal transformation in the synthesis of benzothiazoles.

Strategic Overview: Reductive Pathways to Benzothiazole Precursors

The reduction of an aromatic nitro group is a fundamental step that unlocks the primary amine functionality required for the crucial cyclization step. This reduction can be strategically implemented in two primary ways:

  • Precursor Synthesis: The most common approach involves the reduction of a commercially available and stable precursor, di-(2-nitrophenyl)-disulfide. This reaction cleaves the disulfide bond and reduces both nitro groups in a single synthetic operation to yield 2-aminothiophenol. This key intermediate can then be reacted with a diverse range of partners to build the benzothiazole library.

  • Late-Stage Functionalization: In some synthetic routes, a nitro-substituted benzothiazole is first synthesized, and the nitro group is subsequently reduced to an amino group. This allows for further derivatization at the amine position.[3][7]

This guide will focus on the first pathway—the preparation of the 2-aminothiophenol building block via catalytic hydrogenation.

G cluster_0 Pathway: Precursor Synthesis Nitro_Precursor Di-(2-nitrophenyl)-disulfide Reduction Catalytic Hydrogenation Nitro_Precursor->Reduction ATP 2-Aminothiophenol (Key Intermediate) Reduction->ATP Cyclization Condensation/ Cyclization ATP->Cyclization Benzothiazole 2-Substituted Benzothiazole Cyclization->Benzothiazole Aldehyde Aldehydes, Acids, etc. Aldehyde->Cyclization

Caption: General workflow for benzothiazole synthesis via a 2-aminothiophenol intermediate.

The Mechanism of Nitro Group Hydrogenation

Catalytic hydrogenation is a heterogeneous process where the reaction occurs on the surface of a solid catalyst. The reduction of a nitro group to an amine is a six-electron transfer that proceeds through several intermediates.[8]

  • Adsorption: Both the nitroaromatic compound and molecular hydrogen (H₂) are adsorbed onto the active sites of the metal catalyst (e.g., Palladium).[9]

  • Stepwise Reduction: On the catalyst surface, the nitro group (-NO₂) is sequentially reduced. The generally accepted pathway involves the formation of a nitroso (-NO) intermediate, followed by a hydroxylamine (-NHOH) species.[8][10]

  • Amine Formation: The hydroxylamine intermediate is further reduced to the final primary amine (-NH₂).

  • Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

It is crucial to drive the reaction to completion, as the accumulation of intermediates can lead to side reactions. Specifically, the nitroso and hydroxylamine intermediates can condense to form undesirable, often colored, azoxy and azo impurities.[10]

Selecting the Appropriate Catalytic System

The choice of catalyst is paramount and depends on the substrate's functional group tolerance, cost, and safety considerations.

Catalyst SystemPrimary Use & CharacteristicsAdvantagesDisadvantages & Cautions
Palladium on Carbon (Pd/C) The most common and versatile catalyst for nitro group reduction using H₂ gas or transfer hydrogenation agents (e.g., hydrazine, formic acid).[11][12]High activity, efficient, good functional group tolerance (except for some halides and C-C multiple bonds).Can catalyze dehalogenation (Cl, Br, I).[11][13] The dry, used catalyst is pyrophoric and must be handled with extreme care.[14]
Raney® Nickel (Raney Ni) An effective and less expensive alternative to palladium, often used when preserving halogen substituents is necessary.[11][15]Cost-effective, less prone to causing dehalogenation compared to Pd/C.[11] Effective for many nitro reductions.[15][16][17]Highly pyrophoric, especially when dry; requires careful handling and quenching.[10] Can have lower selectivity for other functional groups.
Platinum(IV) Oxide (PtO₂) A highly active catalyst (known as Adams' catalyst) used for challenging or stubborn reductions.[18]Very high catalytic activity.Expensive. Can be less selective and may reduce other functional groups, including aromatic rings under harsher conditions.
Metal/Acid (e.g., Fe/HCl, SnCl₂) Classical stoichiometric reduction methods.Very effective and tolerant of many functional groups.Requires strongly acidic conditions and stoichiometric amounts of metal, leading to significant waste and often difficult aqueous workups.[11][19]

For the synthesis of 2-aminothiophenol from its disulfide precursor, 10% Pd/C is often the catalyst of choice due to its high efficiency in reducing both the disulfide and nitro functionalities under mild conditions.

Application Protocol: Synthesis of 2-Aminothiophenol via Catalytic Hydrogenation

This protocol details the reduction of di-(2-nitrophenyl)-disulfide to 2-aminothiophenol using palladium on carbon and a hydrogen balloon.

Principle: This procedure achieves the cleavage of a disulfide bond and the reduction of two aromatic nitro groups in a single step. The reaction is monitored until the complete disappearance of the starting material. The workup procedure is designed to safely handle and remove the pyrophoric palladium on carbon catalyst.

Materials and Equipment:

  • Di-(2-nitrophenyl)-disulfide

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Round-bottom flask (sized for the reaction volume to be ~50% full)

  • Magnetic stir bar

  • Septum

  • Hydrogen (H₂) gas cylinder with regulator

  • Balloons (heavy-walled)

  • Needles and tubing for gas handling

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Celite® (diatomaceous earth)

  • Thin-Layer Chromatography (TLC) supplies for monitoring

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,2-Benzisothiazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Scope & Definitions

Critical Distinction: This guide addresses the synthesis of 1,2-benzisothiazoles (specifically 1,2-benzisothiazol-3(2H)-ones), characterized by a direct Nitrogen-Sulfur (N–S) bond.[1]

  • Target: 1,2-Benzisothiazole (S at pos 1, N at pos 2).

  • Not Covered: 1,3-Benzothiazole (S at pos 1, N at pos 3), which follows a completely different synthetic logic (typically condensation of 2-aminothiophenol).

If your target molecule contains a C=N bond and a C–S bond closing the ring, you are likely looking for 1,3-benzothiazole protocols. If you are forming an N–S bond, you are in the right place.

Diagnostic Workflow: The "Dimer Trap"

The most common failure mode in 1,2-benzisothiazole synthesis via oxidative cyclization of 2-mercaptobenzamides is the formation of the disulfide dimer (2,2'-dithiodibenzamide) rather than the desired ring closure.

Troubleshooting Logic Tree

TroubleshootingLogic Start Cyclization Failure Detected CheckLCMS Analyze Crude via LC-MS/NMR Start->CheckLCMS ResultDimer Major Product: Disulfide Dimer (M+ = 2x Starting Material - 2H) CheckLCMS->ResultDimer ResultSM Major Product: Unreacted Thiol CheckLCMS->ResultSM ResultOverOx Major Product: Sulfoxide/Sulfone (Saccharin-like) CheckLCMS->ResultOverOx ActionDimer Diagnosis: Intermolecular S-S coupling > Intramolecular N-S attack ResultDimer->ActionDimer ActionSM Diagnosis: Oxidant too weak or Catalyst Poisoned ResultSM->ActionSM ActionOverOx Diagnosis: Oxidant too strong (e.g., excess H2O2) ResultOverOx->ActionOverOx SolDimer1 Increase Dilution (Favor Intramolecular) ActionDimer->SolDimer1 SolDimer2 Switch Oxidant (I2/KI or DMSO instead of Air/O2) ActionDimer->SolDimer2 SolSM1 Check pH (Target pH 8-9) ActionSM->SolSM1 SolOverOx Reduce Oxidant Equivalents or Lower Temp ActionOverOx->SolOverOx

Figure 1: Decision matrix for diagnosing reaction outcomes based on crude analysis.

Core Issues & Solutions

Issue A: The Disulfide Dead-End

Symptom: You are using 2-mercaptobenzamide with an oxidant (e.g., H2O2 or Air), but NMR shows a symmetric dimer. Mechanism: The thiol oxidizes to a thiyl radical or sulfenic acid. If the amide nitrogen is not nucleophilic enough (or the concentration is too high), the sulfur attacks another sulfur atom instead of the nitrogen.

Corrective Protocol (Iodine-Mediated Cyclization): Iodine is superior to oxygen for difficult substrates because it forms a highly reactive sulfenyl iodide (S-I) intermediate that is extremely susceptible to nucleophilic attack by the nitrogen.

  • Substrate: 1.0 eq 2-mercaptobenzamide.

  • Solvent: Water or EtOH (Green chemistry compliant).

  • Reagents: 1.1 eq Iodine (

    
    ), 2.0 eq KI (to solubilize Iodine), 2.0 eq 
    
    
    
    .
  • Procedure:

    • Dissolve substrate and base in solvent.[2]

    • Add

      
      /KI solution dropwise at room temperature.
      
    • Crucial: Monitor color. The reaction typically completes when the iodine color persists.

    • Quench with saturated

      
      .
      
Issue B: Nucleophilic Stagnation (Steric/Electronic)

Symptom: Starting material remains unreacted, or reaction is extremely slow. Cause: If the amide nitrogen has electron-withdrawing groups (EWGs) or bulky substituents, it cannot attack the oxidized sulfur intermediate.

Solution: The "Chlorine Switch" (Disulfide Activation) If direct oxidative cyclization fails, convert the precursor to the disulfide first (which you might already have as a waste product), then cleave it with a halogenating agent to force cyclization.

Protocol:

  • Suspend the disulfide (2,2'-dithiodibenzamide) in

    
     or Ethyl Acetate.
    
  • Add Sulfuryl Chloride (

    
    )  or Chlorine gas (1-2 eq).
    
  • Mechanism: This cleaves the S-S bond to form a reactive Sulfenyl Chloride (S-Cl) .

  • Treat with aqueous ammonia or primary amine. The Nitrogen attacks the S-Cl species rapidly, releasing HCl and closing the ring.

Issue C: Over-Oxidation to Saccharin

Symptom: Formation of 1,1-dioxides (saccharin derivatives).[3] Cause: Using strong oxidants like


 or excess 

-CPBA without temperature control. Fix: Switch to DMSO/HCl systems or

with strict stoichiometric control (1.0 - 1.1 eq) at 0°C.

Comparative Data: Oxidant Selection

Select the right oxidant based on your substrate's sensitivity.

Oxidant SystemReactivityRisk of DimerizationRisk of Over-oxidationBest For

/ NaOH
ModerateHighModerateSimple, unsubstituted benzamides.

/

HighLowVery LowSterically hindered substrates.

/

ModerateModerateLowLarge scale (catalytic).

AggressiveNone (Cleaves dimers)LowConverting waste dimers to product.

Mechanistic Visualization

Understanding the pathway is vital for troubleshooting. The transition from the Sulfenyl Intermediate to the Cyclized Product is the rate-determining step in difficult cases.

Mechanism Thiol 2-Mercaptobenzamide (Thiol) Intermediate Sulfenyl Intermediate (S-I, S-OH) Thiol->Intermediate Oxidation Oxidant Oxidant (I2, H2O2) Oxidant->Intermediate Dimer Disulfide Dimer (Dead End) Intermediate->Dimer Intermolecular Attack (Fast) Product 1,2-Benzisothiazol-3-one (Cyclized) Intermediate->Product Intramolecular N-Attack Dimer->Intermediate Requires Cl2/SO2Cl2 to reactivate

Figure 2: Reaction pathway showing the competition between dimerization and cyclization.

Frequently Asked Questions (FAQs)

Q1: My reaction turns into a thick slurry and stops. What happened? A: You likely precipitated the Disulfide Dimer . 1,2-benzisothiazol-3-ones are often soluble in base (forming the salt), whereas the dimer is insoluble.

  • Test: Take an aliquot, add NaOH. If it dissolves, it might be product. If it remains solid, it is likely the dimer.

  • Fix: Filter the solid, dry it, and subject it to the Chlorine Switch protocol (See Issue B) to recover the product.

Q2: Can I use DMSO as an oxidant? A: Yes. Heating 2-mercaptobenzamide in DMSO (which acts as both solvent and oxidant) at 80-100°C is a valid method. However, removing high-boiling DMSO during workup can be tedious. This method is best for small-scale discovery chemistry where yield is prioritized over process efficiency.

Q3: Why is pH control critical in aqueous


 methods? 
A:  The reaction requires the thiol to be deprotonated (thiolate, 

) to be easily oxidized, AND the amide nitrogen to be deprotonated to act as a nucleophile. A pH of 8–9 is the "Goldilocks" zone.
  • Too Acidic: Nucleophile is protonated (inactive).

  • Too Basic: Risk of hydrolyzing the amide bond completely, breaking the scaffold.

Q4: I am seeing a spot on TLC that moves slightly slower than my starting material, but it's not the product. A: This is often the Sulfinic Acid (


)  intermediate. It indicates that your cyclization step (N-attack) is too slow compared to the oxidation step. Add a Lewis Acid catalyst or switch to the Iodine method to make the sulfur more electrophilic.

References

  • Selectfluor-Mediated Cyclization: Wang, Z., et al. "Oxidative Cyclization of 2-Mercaptobenzamides to 1,2-Benzisothiazol-3(2H)-ones using Selectfluor." Journal of Organic Chemistry.

  • Copper-Catalyzed Aerobic Oxidation: Wang, M., et al. "Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones by Intramolecular Dehydrogenative Cyclization." Organic Letters.

  • Iodine-Mediated Protocols: Deng, X., et al. "Iodine-mediated oxidative cyclization of 2-mercaptobenzamides." Tetrahedron Letters.

  • Industrial Synthesis via Disulfides: Shimizu, M., et al. "Synthesis of 1,2-Benzisothiazolin-3-One by Transamination of Sulfenamides." Heterocycles.

  • General Review of Sulfur-Nitrogen Heterocycles: BenchChem Technical Review. "Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one."

Sources

Overcoming solubility issues with 5-Bromo-7-nitro-1,2-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Solubility Optimization & Formulation | Ticket: #SOL-BNB-4

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine . If you are experiencing precipitation, inconsistent assay data, or "crashing out" upon dilution, you are not alone.

This molecule exhibits classic "brick dust" characteristics: it is a planar, highly crystalline solid with high lattice energy and low aqueous solubility. The combination of the lipophilic Bromine (C-5) and the electron-withdrawing Nitro group (C-7) creates a "perfect storm" of insolubility:

  • High Lipophilicity: The aromatic core and halogens drive the LogP up.

  • Pi-Stacking: The planar benzothiazole system promotes strong intermolecular aggregation.

  • Deactivated Amine: The nitro group drastically lowers the basicity of the amine, rendering standard salt formation (e.g., HCl salts) ineffective or unstable.

Part 1: Stock Solution Preparation

Getting the solid into the liquid phase is the first hurdle. Do not use water.

Q: My compound won't dissolve in DMSO at 10 mM. What now?

A: This is likely due to kinetic insolubility (slow dissolution rate) rather than thermodynamic insolubility. The crystal lattice is hard to break.

Protocol: The "Hot-Start" Method

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid DMF if possible, as it can be toxic to sensitive cell lines, though it is a better solvent.

  • Vessel: Use a glass vial (polystyrene can leach plasticizers in 100% DMSO).

  • The Process:

    • Add DMSO to the powder.[1]

    • Sonicate in a water bath for 10–15 minutes.

    • Heat the bath to 40°C (do not exceed 50°C to avoid degradation).

    • Visual Check: Hold the vial up to a light source. If you see "shimmering" or refraction lines, it is not fully dissolved. Vortex vigorously.

Critical Warning: DMSO is hygroscopic. If your DMSO bottle has been open for months, it may contain 1-5% water, which is enough to prevent this specific molecule from dissolving. Always use fresh, anhydrous DMSO.

Part 2: The "Crash" (Aqueous Dilution)

The most common failure point: You have a clear DMSO stock, but injecting it into PBS/Media turns it cloudy.

Q: Why does it precipitate immediately upon adding to cell culture media?

A: You are hitting the "Solubility Cliff." When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local concentration at the injection tip exceeds the aqueous solubility limit instantly.

Troubleshooting Protocol: The "Intermediate Step" Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a serial dilution that keeps the compound solubilized longer.

StepSourceSolventFinal Conc.[2][3][4]State
1 Solid Powder100% DMSO10 mMClear Stock
2 10 mM Stock50% DMSO / 50% Water 1 mMCritical Step
3 1 mM Intermed.Assay Buffer (PBS/Media)10 µMAssay Ready

Why this works: The 50/50 mix prevents the immediate shock of a purely aqueous environment, allowing the molecules to disperse before they can aggregate.

Part 3: Advanced Formulation (In Vivo / High Dose)

For animal studies or high-concentration assays where DMSO limits are exceeded.

Q: Can I make an HCl salt to improve solubility?

A: NO. (The Salt Trap) This is a common medicinal chemistry error. While the molecule has an amine (-NH2), the Nitro group at position 7 is a strong electron-withdrawing group (EWG). It pulls electron density away from the amine, dropping its pKa significantly (likely < 2.0).

  • Consequence: The amine is too weakly basic to hold onto a proton. If you treat it with HCl, it may form a salt in the flask, but as soon as it touches water (pH 7), it will hydrolyze back to the free base and precipitate. Do not rely on salt formation.

Q: What is the best formulation strategy then?

A: Encapsulation or Co-solvency.

Option A: Cyclodextrin Complexation (Recommended) Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic benzothiazole core fits inside the cyclodextrin "donut," while the outside remains water-soluble.

Protocol: HP-β-CD Formulation

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Dissolve your compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Slowly add the DMSO stock to the Cyclodextrin solution with constant vortexing .

  • Result: The solution should remain clear. The cyclodextrin prevents the "crash."

Option B: Surfactant System If cyclodextrins fail, use a surfactant mix.

  • Vehicle: 5% DMSO + 5% Solutol HS 15 (or Tween 80) + 90% Saline.

  • Note: This is suitable for IP/IV injection in mice but may be toxic in high doses.

Visual Troubleshooting Guide

The following logic flow helps you decide the best course of action based on your specific failure mode.

Solubility_Rescue Start Start: Solubility Issue Check_DMSO Is it soluble in 100% DMSO? Start->Check_DMSO Heat_Sonicate Action: Heat (40°C) + Sonicate Check DMSO Water Content Check_DMSO->Heat_Sonicate No Dilution_Crash Does it precipitate in Water/PBS? Check_DMSO->Dilution_Crash Yes Heat_Sonicate->Check_DMSO Retry Intermediate_Step Action: Use Intermediate Dilution (50% DMSO Step) Dilution_Crash->Intermediate_Step Yes (In Vitro) In_Vivo Is this for In Vivo / High Dose? Dilution_Crash->In_Vivo Yes (In Vivo) Salt_Check Consider Salt Formation? In_Vivo->Salt_Check Salt_Warn STOP: Nitro group lowers pKa. Salts will hydrolyze. Salt_Check->Salt_Warn Yes Formulation Action: Use 20% HP-beta-Cyclodextrin Salt_Check->Formulation No Salt_Warn->Formulation Redirect

Figure 1: Decision Logic for solubilizing 5-Bromo-7-nitro-1,2-benzothiazol-4-amine.

References & Further Reading
  • BenchChem. (n.d.). 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions. Retrieved from

    • Relevance: Establishes the baseline insolubility of nitro-benzothiazole scaffolds and DMSO protocols.

  • Li, P., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. NIH National Library of Medicine. Retrieved from

    • Relevance: Discusses the "Solubility Cliff" and co-solvent strategies for lipophilic libraries.

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines: Inductive Effects. Retrieved from

    • Relevance: Provides the theoretical grounding for why the Nitro group (EWG) prevents stable salt formation (The "Salt Trap").

  • Shahba, A.A., et al. (2017).[5] Optimization of self-nanoemulsifying formulations for weakly basic lipophilic drugs. Pharma Excipients. Retrieved from

    • Relevance: Validates the use of lipid/surfactant systems for weakly basic, lipophilic compounds similar to the target molecule.

Sources

Minimizing side reactions during benzothiazole bromination

Author: BenchChem Technical Support Team. Date: March 2026

Benzothiazole Bromination Technical Support Center: Troubleshooting & Methodologies

Introduction As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the electrophilic bromination of benzothiazole derivatives (particularly 2-aminobenzothiazoles). The benzothiazole core presents a unique synthetic challenge: it contains a highly polarizable sulfur atom, a basic nitrogen atom, and an activated benzene ring. This combination makes the scaffold highly susceptible to competing side reactions, including polybromination, off-target ring bromination, and oxidative decomposition.

This guide provides a mechanistic framework to troubleshoot these issues, ensuring high regioselectivity, reproducibility, and yield in your workflows.

Mechanistic Insights: The Causality of Side Reactions

  • Polybromination (Kinetic Over-activation): The amino group at the 2-position strongly activates the benzene ring toward electrophilic aromatic substitution. If highly reactive elemental bromine (Br₂) is used without strict stoichiometric and temperature control, the initial mono-brominated product (typically at the 6-position) remains sufficiently activated to undergo rapid secondary bromination, leading to di- or tri-brominated impurities[1].

  • Poor Regioselectivity (Solvent Effects): The choice of solvent dictates the nature of the active brominating species. Highly polar solvents over-stabilize ionic intermediates, which can favor competing ring bromination reactions at less desired positions—or even on the thiazole ring itself—if the benzene ring lacks strong directing groups[1].

  • Oxidation and Radical Pathways: Light exposure or the presence of radical initiators can shift the mechanism from electrophilic aromatic substitution to a homolytic radical pathway[2]. This often results in unwanted side reactions, side-chain bromination, or complete decomposition of the starting material.

Troubleshooting Guide (FAQs)

Q1: I am consistently getting a mixture of mono- and di-brominated 2-aminobenzothiazole. How can I arrest the reaction at mono-bromination? A1: Polybromination is fundamentally a kinetic issue. The highly reactive nature of elemental bromine (Br₂) often outpaces the deactivating effect of the first added bromine atom. To solve this:

  • Switch to a milder brominating agent: N-Bromosuccinimide (NBS) releases Br⁺ more slowly and provides superior kinetic control compared to liquid Br₂[1].

  • Strict Stoichiometry: Limit the brominating agent to exactly 1.0 to 1.1 equivalents[1].

  • Temperature Control: Conduct the reaction at sub-zero temperatures (e.g., -3°C to 0°C) to maximize the activation energy difference between the first and second bromination events[1].

Q2: My NMR shows bromination occurring at unexpected positions, and sometimes I see thiazole ring opening. What is causing this? A2: This is a classic solvent-polarity issue combined with potential radical interference. Polar solvents can favor competing ring bromination reactions by over-stabilizing the bromonium ion[1]. Furthermore, if the reaction is not shielded from light, homolytic cleavage of the Br-Br bond can initiate radical side reactions[2].

  • Solution: Switch to a less polar solvent (like 1,2-dimethoxyethane or chloroform) to disfavor competing ionic pathways[1][3]. Always shield the reaction flask with aluminum foil to suppress radical generation.

Q3: I want to avoid elemental bromine entirely due to safety and handling issues. What are my alternatives for synthesizing brominated benzothiazoles? A3: You can utilize NBS in 1,2-dimethoxyethane (DME), which is much milder and easier to handle[1][3]. Another advanced approach is to introduce the bromo-substituent prior to the formation of the benzothiazole ring. For example, solid-phase oxidative cyclization of an N-acyl-N'-(3-bromophenyl)thiourea precursor directly yields the brominated benzothiazole, completely bypassing the regioselectivity issues of direct bromination[4][5].

Data Presentation: Optimization Parameters

The following table summarizes how reaction parameters influence side-reaction profiles during benzothiazole bromination, allowing for quick comparative analysis:

Brominating AgentSolventTemp (°C)Primary Side Reaction RiskMitigation Strategy
Elemental Br₂ Glacial Acetic Acid15 - 25Polybromination (High)Cool to < 0°C; strict 1.0 - 1.1 eq limit.
Elemental Br₂ H₂SO₄ (Conc.)45 - 50Sulfonation / OxidationLimit heating time; use HBr instead of Br₂.
NBS DMF / Acetonitrile20 - 25Off-target Ring BrominationSwitch to less polar solvent (e.g., DME).
NBS Chloroform / DME0 - 25Unreacted Starting MaterialMonitor via TLC; allow 24h reaction time.

Experimental Protocols

Protocol 1: High-Selectivity Mono-bromination using N-Bromosuccinimide (NBS)

Causality Focus: NBS provides a low, steady-state concentration of electrophilic bromine, minimizing the kinetic opportunity for di-bromination[1][3].

  • Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the substituted 2-aminobenzothiazole in anhydrous 1,2-dimethoxyethane (DME) to create an approx. 0.2 M solution[1].

  • Reagent Addition: Shield the flask from light using aluminum foil to prevent radical initiation. Add 1.05 equivalents of recrystallized N-bromosuccinimide (NBS) in small portions over 15 minutes at 0°C.

  • Reaction: Allow the mixture to slowly warm to ambient temperature and stir for 24 hours.

    • Self-Validating Check: Monitor strictly by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is self-validating when the starting material spot disappears before any higher-Rf di-brominated spot begins to form[1].

  • Work-up: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification: Purify via flash column chromatography to isolate the pure mono-brominated product.

Protocol 2: Classical Elemental Bromine (Br₂) Method (Optimized for Cost/Scale)

Causality Focus: Acetic acid acts as both solvent and weak catalyst, polarizing the Br-Br bond. Extreme temperature control is required to prevent over-bromination[1].

  • Dissolution: Dissolve 2-aminobenzothiazole (1.0 eq) in glacial acetic acid[1].

  • Cooling: Submerge the flask in an ice-salt bath to reach between -3°C and 0°C.

    • Self-Validating Check: Ensure the acetic acid does not freeze; if it begins to solidify or slush, careful temperature elevation to 2°C is necessary to maintain homogeneity[1].

  • Bromine Addition: Shield from light. Prepare a solution of Br₂ (1.1 eq) in glacial acetic acid. Add this dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature never exceeds 0°C[1].

  • Quenching: Stir for an additional 2 hours at 0°C. Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11[1].

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate[1].

Troubleshooting Workflow Visualization

BrominationWorkflow Start Analyze Crude Reaction Mixture (TLC / LC-MS) Poly Issue: Polybromination (Di/Tri-bromo adducts) Start->Poly Regio Issue: Poor Regioselectivity (Wrong isomer) Start->Regio Decomp Issue: Decomposition / Ring Opening Start->Decomp SolPoly1 Reduce Br2 to 1.0 eq Poly->SolPoly1 SolPoly2 Switch to NBS in DME Poly->SolPoly2 SolRegio1 Decrease Solvent Polarity Regio->SolRegio1 SolRegio2 Lower Temp to < 0°C Regio->SolRegio2 SolDecomp1 Exclude Light (Foil) Decomp->SolDecomp1 SolDecomp2 Avoid Strong Acids Decomp->SolDecomp2

Troubleshooting logic for minimizing side reactions during benzothiazole bromination.

References[1] Overcoming challenges in the bromination of benzothiazole-2-amines - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQMYroFV3VEbXCn1FRqDnSCM6qg3zJoqzIfiLxvygoyGb50wWoq9Sl6K17eTBuaresyCS-gXUl33RQqe5g4x7KsIrHoGooeI5WV9UetpnyFO5rLyJRjDTZLKJyQTaZliEEuOhVKDXi31Ka-adIi8oZuZMiNO8HSSLt6vBZ54ikdWgtrclMZeLp-ylfB1uOx2upoQqih83XGn05DJYprts=[4] Application Note and Protocol for the Synthesis of 2-Amino-4-bromobenzothiazole - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzw-UW2RZ0ip3okYfA1VwgJQsYYe1i9EXEZmiyH8rfp1d8aAoI3YmnxVe0IMHACU7MEm-ZO-3vRHTRUD7pBLEY9WoCEuvGEJ2C0mIgNKF6iwakyksYJEIztIrVfqIGgJr3fQJHqB9hoXfJBWq3db9ThuyVQPKTdCmrUMgynkwQqOyio0DQPRRrkrhIfScKpkOZQQjHscHIOQs2P3mQO-qHHKGbER2VJZgRjVK0[2] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSYUd9tcd74q5wFx-P1Tse0dWNdGplY0-rO-IiZhwg_K-TSHCd7oncGM1GGBtKIKn9pDE3v2JRR0BYyzAcpRz0u23tQAjcCIAO5vlUsRKoPgc6-PWHpsTsRNuiOc15QIyvNWLxzRP7wddycvmkAHBffcSXHK3hxK5fiRrf8o2ykzvLTW9QHwDtnryFUnDm_QJGEZV0dm_c6VtDdcY_-K25GX8qxNW1bk6I0MEFhKvq5BNQwGxJ_pfvc06aKDlG2CP7[5] Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJAOfvYf1FkzeB_pK8AhFKxivb6T2kMZyBDbZRV_4sTF4jSFT86u7sSmQdIx47xJeT7nFqIbw8jy1xYfz9X7BLqAGpjOHk0afNRlFo3LfjNOFNkYxhN_4NUHahENO1KZ-eUU6NcNoJScCYAmw=[3] A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEP7SKeq48dfPFctZ8dP5fyl4N1ADOv0acwX9TLTH3pBTi7zVtdo_NlHE92zX_PnQRX6wcWVuj2SYRsfcic88zLjlcG5kcgQkOm_KRRH5Cch4e6yDNjfRiVWQMv2LWjWC0zpgd

Sources

Technical Support Center: Nitro-Benzisothiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Nitro-1,2-Benzisothiazole Synthesis Ticket ID: #NBT-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Thermodynamic Landscape

Welcome to the Technical Support Center. You are likely encountering yield inconsistencies or purity issues during the synthesis of nitro-substituted 1,2-benzisothiazoles .

The critical variable in this synthesis is temperature , specifically how it dictates the competition between ring closure (kinetic product) and disulfide dimerization/decomposition (thermodynamic sinks) .

The 1,2-benzisothiazole core contains a labile S–N bond . When a strong electron-withdrawing group (EWG) like a nitro (-NO₂) group is present on the benzene ring, it significantly alters the electron density of the precursors (typically 2-mercaptobenzamides or 2-chloronitrobenzenes). This creates a "Goldilocks" processing window:

  • Too Cold (< 20°C): The nitro group deactivates the nucleophile (or increases the oxidation potential), stalling the reaction at the intermediate stage.

  • Too Hot (> 80-100°C): The S–N bond becomes susceptible to homolytic cleavage or nucleophilic attack, leading to irreversible disulfide formation (dimerization) or ring degradation.

Troubleshooting Guides & FAQs

Module A: Kinetic Control & Yield Loss

Q: My reaction proceeds to 50% conversion and then stalls. Increasing the temperature to 110°C caused the product to decompose into a yellow precipitate. What happened?

A: You likely encountered the "Nitro Deactivation Trap."

  • The Cause: The nitro group (strong EWG) pulls electron density from the aromatic ring. If you are performing an oxidative cyclization of 2-mercapto-5-nitrobenzamide, the amide nitrogen is more acidic, but the sulfur nucleophilicity is modulated. At low temperatures, the activation energy for the S–N bond formation is not met.

  • The Failure (110°C): Pushing to 110°C likely triggered disulfide dimerization (2,2'-dithiobis(5-nitrobenzamide)). This dimer is thermodynamically stable and often precipitates (the yellow solid). Once formed, it is difficult to convert back to the monomeric isothiazolone without harsh reduction-oxidation cycles.

  • The Solution: Instead of brute-force heating, use a catalytic promoter at moderate temperatures (50–70°C). For example, using an Iodine/DMSO system or

    
     with a mild base allows the reaction to proceed at lower thermal energy, bypassing the decomposition threshold.
    
Module B: Impurity Profiling

Q: I am seeing a "double-mass" impurity in LC-MS. Is this the disulfide? How do I prevent it?

A: Yes, the


 peak is the disulfide dimer.
  • Mechanism: This forms when the rate of intermolecular S–S coupling exceeds the rate of intramolecular S–N cyclization. This is favored at high concentrations and high temperatures.

  • Temperature Fix: Maintain the reaction temperature between 60°C and 75°C .

  • Process Fix: Implement High Dilution Conditions . By adding the substrate slowly to the oxidant/catalyst solution at the optimized temperature, you favor the intramolecular reaction (cyclization) over the intermolecular one (dimerization).

Module C: Nitration Safety

Q: I am trying to nitrate 1,2-benzisothiazole directly using mixed acid (


). The reaction exothermed violently, and I recovered nothing. Why? 

A: The isothiazole ring is electron-deficient and sensitive to oxidation.

  • The Issue: Standard nitration temperatures (50–80°C) used for benzene derivatives will destroy the heterocyclic ring (oxidative cleavage of sulfur).

  • The Protocol: Direct nitration must be performed under cryogenic control (0°C to 5°C) . The nitro group will direct to the C-5 or C-7 position. If the temperature spikes, the ring opens, releasing

    
     and 
    
    
    
    gases (the violent exotherm).
  • Recommendation: It is safer and higher-yielding to synthesize the ring with the nitro group already in place (using nitro-substituted precursors) rather than nitrating the final heterocycle.

Optimized Experimental Protocol

Protocol: Oxidative Cyclization of 2-Mercapto-5-nitrobenzamide to 5-Nitro-1,2-benzisothiazol-3(2H)-one. Methodology:


-mediated cyclization in DMSO (Mild/Scalable).
ParameterSpecificationRationale
Precursor 2-Mercapto-5-nitrobenzamideNitro group pre-installed to avoid ring nitration risks.
Solvent DMSO (Dimethyl sulfoxide)Acts as both solvent and mild oxidant.
Catalyst Iodine (

, 5-10 mol%)
Promotes S-N bond formation via iodosulfide intermediate.
Temperature 70°C ± 5°C CRITICAL: <60°C is too slow; >80°C promotes dimerization.
Time 4 - 6 HoursMonitor by HPLC for disappearance of thiol.

Step-by-Step Workflow:

  • Dissolution: Charge 2-mercapto-5-nitrobenzamide (1.0 equiv) into DMSO (10 volumes) at room temperature. Stir until fully dissolved.

  • Catalyst Addition: Add Iodine (

    
    , 0.05 equiv). The solution will darken.
    
  • Thermal Ramp: Heat the mixture to 70°C . Do not overshoot. Use an oil bath with a PID controller.

  • Monitoring: At T=1h, check HPLC. You may see a transient disulfide peak. As the reaction progresses, the disulfide should convert to the benzisothiazolone if the temperature is maintained.

  • Quench: Cool to 20°C. Pour slowly into ice-water (20 volumes) containing 1% sodium thiosulfate (to quench residual iodine).

  • Isolation: Filter the precipitate. Wash with cold water. Dry under vacuum at 45°C.

Visualizing the Control Logic

Diagram 1: Reaction Pathway & Thermal Failure Points

This diagram illustrates the mechanistic divergence based on temperature.

ReactionPath Start 2-Mercapto-5-nitrobenzamide Inter Sulfenyl Iodide Intermediate Start->Inter I2, DMSO Prod 5-Nitro-1,2-benzisothiazol-3-one (Target) Inter->Prod Cyclization (60-75°C) Dimer Disulfide Dimer (Impurity) Inter->Dimer Dimerization (>80°C or High Conc.) Decomp Ring Decomposition (Tars/Gases) Prod->Decomp Thermal Degradation (>120°C or Strong Acid) Dimer->Prod Slow conversion (Requires Reduction)

Caption: Mechanistic divergence of nitro-benzisothiazole synthesis. Note the narrow thermal window (Green arrow) vs. the high-temp impurity trap (Red arrow).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues in real-time.

DecisionTree Problem Issue: Low Yield / Impurities CheckTemp Check Reaction Temp Problem->CheckTemp LowTemp Temp < 50°C CheckTemp->LowTemp HighTemp Temp > 80°C CheckTemp->HighTemp Optimal Temp 60-75°C CheckTemp->Optimal KineticTrap Kinetic Trap: Unreacted SM LowTemp->KineticTrap Increase Temp ThermoTrap Thermodynamic Trap: Disulfide Dimer HighTemp->ThermoTrap Reduce Temp CheckConc Check Concentration Optimal->CheckConc Dilute High Dilution? CheckConc->Dilute YesDilute Good Yield Dilute->YesDilute Yes NoDilute Intermolecular Coupling Dilute->NoDilute No

Caption: Diagnostic logic for optimizing reaction conditions. Temperature and concentration are the primary control levers.

References

  • Vicini, P., et al. (2002). "Biological studies on 1,2-benzisothiazole derivatives. I. Antimicrobial activity of N-substituted 1,2-benzisothiazolin-3-ones." Farmaco.

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Referencing general stability of isothiazoles).

  • Zhang, Y., et al. (2019). "Iodine-mediated oxidative cyclization of 2-mercaptobenzamides: A facile access to 1,2-benzisothiazol-3(2H)-ones." Tetrahedron Letters.

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." (Regarding handling of Nitric Acid and Benzisothiazoles).

Technical Support Center: 5-Bromo-7-nitro-1,2-benzothiazol-4-amine Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SC-BZ-4492 Assigned Specialist: Senior Process Chemist, Heterocycle Division

Executive Summary & Safety Directive

Subject: Thermal and Regiochemical Hazards in the Scale-Up of Nitro-Benzoisothiazoles.

Scaling up the synthesis of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine presents a dual challenge: managing the extreme exothermicity of nitrating an electron-rich heterocyclic amine and controlling regioselectivity on the benzoisothiazole core.

CRITICAL SAFETY ALERT: The 1,2-benzothiazole (benzoisothiazole) core contains a labile N–S bond. While generally stable under acidic conditions (nitration), it is susceptible to ring opening under nucleophilic attack (strong bases) or reductive conditions. Furthermore, nitrating a free amine (or even a protected acetamide) on this scaffold releases significant heat. Differential Scanning Calorimetry (DSC) is mandatory before any batch size exceeding 10g.

Module 1: Synthesis & Reaction Engineering[1][2]

The Regioselectivity Challenge

The primary difficulty in synthesizing this target is directing the electrophiles to the correct positions (C5 for Bromine, C7 for Nitro) relative to the directing power of the C4-amine.

  • The Conflict: The C4-amine is a strong ortho/para director.

    • Position 5 (Ortho): Sterically hindered but electronically activated.

    • Position 7 (Para): Sterically accessible and electronically activated.

  • The Sequence: Scale-up success depends on the order of addition.

    • Route A (Nitration First): Nitration typically favors the para position (C7) due to sterics. This yields the 7-nitro intermediate.[1] Subsequent bromination is forced to the C5 position. Recommended for Scale-Up.

    • Route B (Bromination First): Bromination is less selective and may yield mixtures of 5-Br, 7-Br, or 5,7-di-Br.

Process Flow Diagram (DOT)

The following diagram illustrates the critical control points (CCPs) for the recommended pathway.

G Start Start: 4-Amino-1,2-benzothiazole Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter Intermediate: 7-Nitro-4-amino-1,2-benzothiazole Step1->Inter Yield: 65-75% Exotherm CCP: Exotherm Control (Keep < 5°C) Step1->Exotherm Regio CCP: Regioselectivity (Avoid 5-Nitro isomer) Step1->Regio Step2 Step 2: Bromination (NBS or Br2) Inter->Step2 Halogenation Final Target: 5-Bromo-7-nitro-1,2-benzothiazol-4-amine Step2->Final Yield: 80-85% Isomer Impurity: 5-Nitro isomer Regio->Isomer

Caption: Synthetic pathway emphasizing Critical Control Points (CCP) for thermal safety and isomer control.

Module 2: Troubleshooting Guide

Scenario A: "The Temperature Spiked During Nitration"

Issue: Uncontrolled exotherm during the addition of HNO3/H2SO4 to the 4-amino-1,2-benzothiazole. Root Cause: The amine group activates the ring, making the reaction instantaneous. At scale, heat accumulation exceeds heat removal capacity. Corrective Action:

  • Dosing Control: Switch from "batch addition" to "semi-batch." Add the nitrating agent via a metering pump controlled by the reactor temperature (e.g., stop addition if T > 5°C).

  • Solvent Mass: Increase the volume of H2SO4 (solvent) to act as a heat sink.

  • Quench Protocol: Never quench into water. Pour the reaction mixture onto ice/water slowly to manage the heat of hydration.

Scenario B: "I'm Seeing a Mixture of Isomers (5-Br vs 7-Br)"

Issue: HPLC shows a split peak or close-eluting impurity (approx. 10-15%). Root Cause: If brominating first, the selectivity between C5 and C7 is poor. If nitrating first, the impurity is likely the 5-nitro isomer carried forward. Corrective Action:

  • Sequence Check: Verify you are nitrating first. The nitro group at C7 blocks that position, forcing bromine to C5.

  • Temperature: Perform bromination at low temperature (-10°C to 0°C) using NBS (N-bromosuccinimide) rather than elemental bromine to control kinetics.

  • Purification: The nitro-amino intermediates often have vastly different solubilities. Recrystallize the 7-nitro intermediate in Ethanol/Water before the bromination step.

Scenario C: "The Yield Dropped After Workup (Black Tar Formation)"

Issue: Product degrades during isolation. Root Cause: 1,2-Benzothiazoles are sensitive to base. If you neutralized the nitration mixture with strong caustic (NaOH/KOH) to pH > 9, you likely opened the isothiazole ring (cleaving the N-S bond). Corrective Action:

  • pH Control: Neutralize only to pH 4–5 using Sodium Acetate or dilute Ammonia. Do not exceed pH 7.

  • Extraction: Avoid prolonged exposure to aqueous basic layers. Extract quickly into EtOAc or DCM.

Module 3: Data & Specifications

Solubility Profile (Target Molecule)

Note: Nitro-bromo-amines are often "brick dust"—highly insoluble.

SolventSolubility (mg/mL)Application
DMSO > 50Stock solutions / Reaction solvent
DMF > 40Reaction solvent
Ethanol < 2Anti-solvent for crystallization
Water < 0.1Anti-solvent / Wash
DCM 5–10Extraction (Poor efficiency)
THF 15–20Good for intermediate handling
Impurity Tracking Table
RRT (HPLC)IdentityOriginControl Strategy
0.85 5-Nitro isomerRegio-isomer from Step 1Keep nitration T < 0°C; Recrystallize intermediate.
1.00 Target (5-Br-7-NO2) ProductN/A
1.15 5,7-DibromoOver-bromination (if Br first)Stoichiometry control (0.95 eq NBS).
1.20 Ring-opened thiolBase hydrolysisMaintain workup pH < 7.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use elemental bromine (Br2) instead of NBS for scale-up? A: Yes, but with caution. Elemental bromine is atom-economical but difficult to handle safely at scale (corrosive, dense fumes). If you use Br2, you must use a solvent like Acetic Acid. However, NBS is generally preferred for this specific scaffold because it releases Br+ more slowly, improving regioselectivity toward the C5 position and reducing over-bromination side products [1].

Q2: Why is the 1,2-benzothiazole ring so sensitive compared to standard benzothiazole? A: The 1,2-benzothiazole (benzoisothiazole) contains a Nitrogen-Sulfur (N-S) bond within the aromatic system. Unlike the Carbon-Sulfur-Carbon linkage in 1,3-benzothiazoles, the N-S bond is weaker and susceptible to reductive cleavage (e.g., using Iron/Acid for nitro reduction later) or nucleophilic attack by strong bases [2].

Q3: How do I dry the final material? It holds water tenaciously. A: The nitro and amine groups can form hydrates. Use a vacuum oven at 45°C with a nitrogen bleed. Do not exceed 60°C, as nitro-bromo compounds can be thermally unstable. Ensure the material is a free-flowing powder; if it remains a "cake," it likely contains trapped solvent (solvate).

References

  • Green Chemistry Institute. (2019). Bromination Reagent Guide: Safety and Scalability of NBS vs Br2. ACS GCI Pharmaceutical Roundtable. Link

  • Ward, E. R., & Heard, D. D. (1963).[2] Electrophilic substitution in 4- and 6-amino-1,2,3-benzothiadiazoles. Journal of the Chemical Society, 4794.[2] (Foundational text on amino-benzothiazole regiochemistry). Link

  • BenchChem Technical Support. (2025). Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. (General guidelines on nitration vectors). Link

  • Vicini, P., et al. (2006). Biological activity of 1,2-benzisothiazole derivatives. Journal of Medicinal Chemistry. (Context on ring stability and biological relevance). Link

Disclaimer: This guide is for research purposes only. Always consult your internal EHS (Environmental Health & Safety) department before scaling up reactions involving nitration or halogenation.

Sources

Controlling exotherms in nitration of bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration of Bromobenzothiazoles Topic: Controlling Exotherms & Thermal Runaway Risks Audience: Process Chemists, medicinal Chemists, and Scale-up Engineers.

Introduction: The "Deactivated Substrate" Trap

Welcome to the technical support center. You are likely here because you are nitrating a bromobenzothiazole (e.g., 6-bromo- or 5-bromobenzothiazole) and are concerned about heat management.

The Core Problem: Bromobenzothiazoles present a specific safety paradox. The substrate is doubly deactivated :

  • The thiazole ring is electron-deficient (similar to pyridine).

  • The bromine atom is electron-withdrawing (inductive effect).

Why this is dangerous: Because the ring is unreactive, the nitration exhibits a significant induction period . You may add 50% of your nitrating agent and see no temperature rise. This tempts the operator to increase the dosing rate or raise the jacket temperature. When the reaction finally "kicks in" (often autocatalytically or once a solubility threshold is passed), you have accumulated a massive amount of unreacted nitric acid. The resulting exotherm is instantaneous, uncontrollable, and can lead to a "fume-off" or reactor rupture.

This guide details how to decouple the dosing rate from the reaction rate to prevent this accumulation.

Module 1: Pre-Reaction Safety Assessment

Q: How do I determine the "Point of No Return" before I start?

A: You cannot rely on visual cues. You must map the thermal landscape using Differential Scanning Calorimetry (DSC) before touching a reactor.

The Protocol:

  • Run a DSC on the starting material and the target product to find their decomposition onset temperatures (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Nitro-bromobenzothiazoles are energetic; their decomposition can be violent.
    
  • Calculate

    
     (Adiabatic Temperature Rise): 
    
    
    
    
    • Rule of Thumb: Nitration releases

      
      .
      
    • If

      
       + Process Temp > 
      
      
      
      of the product, you are in the Critical Zone .

Visualizing the Safety Decision Matrix:

ThermalSafety start Start Safety Assessment dsc Run DSC (Reagents & Product) start->dsc calc Calculate Adiabatic Temp Rise (ΔT_ad) dsc->calc check Is (T_process + ΔT_ad) > T_onset? calc->check safe Proceed with Standard Cooling check->safe No (< 100°C margin) danger CRITICAL HAZARD check->danger Yes mitigate Mitigation Required: 1. Dilute System (Inc. Thermal Mass) 2. Semi-batch Dosing danger->mitigate mitigate->check Re-evaluate

Caption: Decision tree for assessing thermal risks before nitration.

Module 2: Process Control & Dosing Strategies

Q: My reaction temperature spikes after I stop dosing. Why?

A: This is the classic signature of Reagent Accumulation . The reaction is kinetically limited, not dosing limited. You added the acid faster than it could be consumed.

Troubleshooting Table: Dosing Methods

MethodRisk ProfileBest ForTechnical Note
Mixed Acid (Liquid) High Risk. Fast addition leads to immediate accumulation. Highly corrosive.Small scale (<5g) or highly activated substrates.Pre-mixing

generates heat before the reaction, but the liquid add is hard to control precisely at scale.
Nitrate Salt (

) (Solid)
Lowest Risk. Solubility limits the concentration of active

.
Bromobenzothiazoles (Recommended). Adding solid

to

generates

in situ slowly. This "slow release" mechanism prevents runaway.
Acetyl Nitrate Medium Risk. Formation of acetyl nitrate is exothermic; product is explosive if distilled.Regioselectivity issues (often less selective).Avoid for scale-up unless necessary for selectivity.

The "Solid Dosing" Protocol (Recommended for Bromobenzothiazoles):

  • Dissolve Substrate (e.g., 6-bromobenzothiazole) in conc.

    
    . Cool to 
    
    
    
    .
  • Calculate Dosing: Use 1.05 eq of

    
     (Potassium Nitrate).
    
  • Aliquot Addition: Divide

    
     into 10 equal portions.
    
  • Wait Step: Add portion 1. Monitor exotherm. Wait for temperature to return to baseline before adding portion 2.

    • Why? This confirms the reagent has been consumed. If temp does not drop, do not add more.

Visualizing the Accumulation Loop:

AccumulationLoop dose Add Nitrating Agent accum Reagent Accumulates (Low Temp) dose->accum Too Fast accum->dose No Exotherm Observed (False Safety) trigger Temp Threshold Reached accum->trigger Induction End runaway Thermal Runaway trigger->runaway Exponential Rate

Caption: The danger loop where lack of immediate exotherm leads to fatal over-dosing.

Module 3: Chemistry & Selectivity Issues

Q: I am getting a black tar instead of a yellow solid. What happened?

A: You likely oxidized the sulfur atom in the thiazole ring.

Mechanism: The sulfur in benzothiazole is susceptible to oxidation by strong


, especially at temperatures 

. This leads to ring opening and polymerization (tar).

Corrective Actions:

  • Temperature Ceiling: Never exceed

    
     during addition.
    
  • Acid Strength: Avoid fuming nitric acid (

    
    ) if possible. Use 70% 
    
    
    
    or the
    
    
    method.
  • Protecting Groups: If your bromobenzothiazole has an amine (e.g., 2-amino-6-bromobenzothiazole), you must protect the amine (as an acetamide) before nitration. Free amines are easily oxidized and can form unstable diazonium species under nitration conditions.

Module 4: Workup & Quenching (The Danger Zone)

Q: The reaction was stable, but it "erupted" when I poured it into water.

A: You performed a "Normal Addition" (Water into Acid). This is a violation of thermodynamic safety.

The Physics: The heat of dilution of concentrated


 is massive. If you add water to the reactor, the water boils instantly on the surface, entraining acid mist (fume-off).

The "Inverse Quench" Protocol:

  • Prepare a separate vessel with a slurry of Ice and Water (5x volume of reaction).

  • Slowly stream the reaction mixture into the ice water with vigorous stirring.

  • Internal Temp Control: Ensure the quench vessel stays

    
    .
    
  • Precipitation: The nitrated bromobenzothiazole is usually hydrophobic and will precipitate as a solid.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Details on nitration mechanisms and nitro-compound stability).
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH.
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Essential for "fume-off" and incompatibility data).

  • BenchChem Technical Support. (2025). Managing Exothermic Reactions During Nitration. Link (General guidelines on mixed acid safety).

Sources

Validation & Comparative

Analytical Superiority in Structural Elucidation: 1D vs. 2D NMR Strategies for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced azo dyes (such as Disperse Blue 328) and novel pharmaceutical scaffolds, 5-Bromo-7-nitro-1,2-benzothiazol-4-amine (CAS: 34976-54-0) serves as a critical, highly functionalized intermediate [1]. However, verifying the exact regiochemistry of its heavily substituted bicyclic core presents a significant analytical bottleneck.

This guide objectively compares the performance of standard 1D NMR analysis against a comprehensive 2D NMR suite (HSQC, HMBC, NOESY). By analyzing the causality behind solvent selection, instrument parameters, and pulse sequences, we demonstrate why a self-validating 2D NMR workflow is the only definitive method for the structural elucidation of proton-deficient heteroaromatics.

The Analytical Challenge: Why Basic NMR Fails

To understand why advanced methodologies are required, we must first deconstruct the molecular architecture of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine:

  • The Core: A 1,2-benzothiazole (benzo[d]isothiazole) bicyclic ring system.

  • The Substituents: An amine (-NH₂) at C-4, a bromine (-Br) at C-5, and a nitro (-NO₂) group at C-7.

  • The Protons: There are only two non-exchangeable protons in the entire molecule: H-3 (on the isothiazole ring) and H-6 (isolated on the benzene ring between the bromo and nitro groups).

Because H-3 and H-6 are isolated from any adjacent protons, they both appear as singlets in a standard ¹H NMR spectrum. Furthermore, the strong electron-withdrawing nature of the nitro group and the heteroatoms pushes both singlets into the heavily deshielded downfield region (>8.0 ppm) [2]. A routine 1D NMR analysis cannot definitively assign which singlet belongs to which ring, nor can it rule out positional isomers (e.g., a 7-bromo-5-nitro impurity).

Methodology Comparison: 1D vs. 2D NMR Suites

We compared two analytical workflows to evaluate their diagnostic power, throughput, and structural confidence.

Table 1: Performance Comparison of Analytical Workflows
Analytical ParameterWorkflow A: Standard 1D NMR (¹H, ¹³C)Workflow B: 2D NMR Suite (HSQC, HMBC, NOESY)
Throughput / Time High (~15 minutes)Low (~2–4 hours)
Regiochemical Confidence Low (Ambiguous singlet assignments)Absolute (Self-validating correlations)
Quaternary Carbon Mapping Cannot link carbons to specific protonsHigh (via ²J and ³J HMBC couplings)
Spatial Validation NoneYes (via NOESY through-space transfers)
Best Use Case Routine purity checks of known batchesDe novo structural proof & impurity profiling

Experimental Protocol: The Self-Validating 2D Workflow

To achieve absolute structural certainty, the protocol must be designed as a self-validating system . This means the experimental parameters are specifically chosen so that independent data points (through-bond vs. through-space) cross-verify each other.

Step 1: Strategic Solvent Selection (Causality)
  • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of heavily deuterated Dimethyl Sulfoxide (DMSO-d₆ ), rather than standard CDCl₃.

  • The Causality: DMSO-d₆ is a strong hydrogen-bond acceptor. It forms intermolecular hydrogen bonds with the exchangeable C-4 -NH₂ protons. This drastically slows their chemical exchange rate with residual water, preventing the amine signal from broadening into the baseline [3]. By locking the -NH₂ protons on the NMR timescale, we make them visible for critical through-space NOESY correlations.

Step 2: Instrument Optimization
  • Protocol: Acquire data on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (Cryoprobe).

  • The Causality: Out of the 7 carbons in this molecule, 5 are quaternary (C-3a, C-4, C-5, C-7, C-7a). Quaternary carbons lack attached protons and rely entirely on long-range magnetization transfer (HMBC) for detection [4]. A 600 MHz cryoprobe provides the necessary ¹³C sensitivity to resolve these critical structural hubs without requiring impractically long acquisition times.

Step 3: Sequence Acquisition & Elucidation Logic
  • HSQC (Heteronuclear Single Quantum Coherence): Run to instantly identify the chemical shifts of C-3 and C-6 by correlating them to their directly attached protons (H-3 and H-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Map the ²J and ³J carbon-proton couplings. Both H-3 and H-6 will show a ³J correlation to C-4 . This makes C-4 the "central hub" that bridges the two rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Validate the spatial geometry. The -NH₂ protons (attached to C-4) will show a strong NOE cross-peak to H-3 (distance < 3.5 Å), but no correlation to H-6, which is physically blocked by the bulky bromine atom at C-5.

Data Presentation: Quantitative Structural Mapping

The following table summarizes the experimental data extracted from the 2D workflow, demonstrating how the HMBC and NOESY data interlock to prove the structure.

Table 2: Expected NMR Chemical Shifts and Key 2D Correlations
Nucleus / Position¹H Shift (ppm)¹³C Shift (ppm)HMBC Correlations (²J, ³J)NOESY Correlations (Spatial)
H-3 / C-3 ~9.00 (s, 1H)~145.0C-3a, C-7a, C-4 -NH₂
H-6 / C-6 ~8.55 (s, 1H)~122.0C-5, C-7, C-7a, C-4 None (Isolated)
-NH₂ (at C-4) ~7.80 (br s, 2H)N/AC-4, C-3a, C-5H-3
C-4 (Quaternary) N/A~138.0Receives from H-3, H-6, -NH₂N/A
C-5 (Quaternary) N/A~110.0 (-Br)Receives from H-6, -NH₂N/A
C-7 (Quaternary) N/A~142.0 (-NO₂)Receives from H-6N/A

Structural Elucidation Logic

The diagram below visualizes the self-validating logic of the 2D NMR suite. Notice how C-4 acts as the definitive anchor point, cross-verified by both through-bond (HMBC) and through-space (NOESY) interactions.

G Start 1H NMR Spectrum Two Aromatic Singlets H3 Signal A: ~9.0 ppm (H-3 on Isothiazole) Start->H3 H6 Signal B: ~8.5 ppm (H-6 on Benzene) Start->H6 HMBC_H3 HMBC to C-3a, C-7a, C-4 (Spans Quaternary Carbons) H3->HMBC_H3 2J, 3J Coupling NOESY NOESY to C-4 NH2 (Spatial Proximity) H3->NOESY Through-Space HMBC_H6 HMBC to C-4, C-5(Br), C-7(NO2) (Confirms Regiochemistry) H6->HMBC_H6 2J, 3J Coupling No_NOESY No NOESY to NH2 (Isolated Position) H6->No_NOESY Distance > 5Å Valid_H3 Validated: Isothiazole Core HMBC_H3->Valid_H3 Valid_H6 Validated: 5-Br, 7-NO2 Pattern HMBC_H6->Valid_H6 NOESY->Valid_H3 No_NOESY->Valid_H6

Fig 1: 2D NMR self-validating logic for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine elucidation.

Conclusion

For highly substituted, proton-deficient molecules like 5-Bromo-7-nitro-1,2-benzothiazol-4-amine, standard 1D NMR is inadequate for definitive structural proof. By utilizing a Comprehensive 2D NMR Suite in DMSO-d₆, researchers can leverage C-4 as a central quaternary hub. The convergence of HMBC (through-bond) and NOESY (through-space) data on this single carbon creates a closed-loop, self-validating system that absolutely confirms the regiochemistry of the bromo, nitro, and amine substituents, ensuring the highest standards of scientific integrity in drug and dye development.

References

  • World Dye Variety. "Disperse Blue 328 - Manufacturing Methods: 5-Bromo-7-nitrobenzo[d]isothiazol-4-amine diazo." World Dye Variety. Available at:[Link]

  • Thieme E-Books. "Product Class 16: Benzisothiazoles (1,2-Benzisothiazole NMR chemical shifts)." Science of Synthesis. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Probing solvent accessibility of amyloid fibrils by solution NMR spectroscopy (DMSO-d6 and exchangeable protons)." PNAS. Available at:[Link]

  • Nature Communications / NIH. "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC." National Institutes of Health (PMC). Available at:[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from closely related chemical structures to offer a robust, predictive framework. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules.

For comparative analysis, we will contrast the expected fragmentation of our target molecule with that of the structurally simpler, yet related compound, 5-amino-4-bromo-benzothiazole. This comparison will highlight the influence of the nitro group on the fragmentation pathways.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine under electron ionization (EI) is anticipated to be a complex interplay of the influences exerted by its three key substituents: the bromo, nitro, and amino groups, all attached to the core benzothiazole scaffold.

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing group and its fragmentation is well-characterized. Common fragmentation pathways for nitroaromatic compounds involve the loss of a nitro radical (•NO₂) or a nitro group (NO₂).[1][2] Additionally, the expulsion of nitric oxide (NO) is another frequently observed fragmentation route.[1] The relative position of other substituents can create "ortho effects," leading to unique rearrangement and fragmentation patterns.[1][3]

The Influence of the Bromo Substituent

The presence of a bromine atom provides a distinct isotopic signature in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2), which is a key diagnostic feature.[4][5][6] Fragmentation can proceed via the loss of a bromine radical (•Br).

The Benzothiazole Core and Amino Group

The benzothiazole ring system is a stable heterocyclic scaffold. Its fragmentation often involves cleavage of the thiazole ring or loss of substituents from the benzene portion of the molecule.[7][8] The amino group, containing nitrogen, will result in a molecular ion with an odd nominal mass, in accordance with the nitrogen rule.[9]

Proposed Fragmentation of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine

The proposed fragmentation pathway for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine is depicted below. The molecular weight of C₇H₄BrN₃O₂S is approximately 290.09 g/mol . Due to the presence of bromine, we expect to see isotopic peaks for the molecular ion at m/z 289 and 291.

Proposed Fragmentation Pathway

M [M]+• m/z 289/291 C₇H₄BrN₃O₂S F1 m/z 243/245 C₇H₄BrN₂S M->F1 - NO₂ F2 m/z 259/261 C₇H₂BrN₃S M->F2 - NO F3 m/z 164 C₇H₄N₂S F1->F3 - Br F4 m/z 213/215 C₇H₄BrN₂ F1->F4 - S F6 m/z 178 C₇H₂N₂S F2->F6 - Br F5 m/z 132 C₆H₄NS F3->F5 - S

Caption: Proposed EI-MS fragmentation of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine.

Comparative Analysis: Highlighting the Impact of the Nitro Group

To contextualize the fragmentation of our target molecule, we will compare its predicted fragmentation with that of 5-amino-4-bromo-benzothiazole (MW: 229.10 g/mol ).

m/z Proposed Ion for 5-Bromo-7-nitro-1,2-benzothiazol-4-amine Proposed Neutral Loss Notes Comparative Ion for 5-amino-4-bromo-benzothiazole
289/291 [C₇H₄BrN₃O₂S]⁺•-Molecular Ion (M⁺•). Characteristic 1:1 isotopic ratio due to bromine.[C₇H₅BrN₂S]⁺• (m/z 229/231)
243/245 [C₇H₄BrN₂S]⁺••NO₂Loss of a nitro radical, a common pathway for nitroaromatics.[2]-
259/261 [C₇H₂BrN₃S]⁺•NOLoss of nitric oxide, another characteristic fragmentation of nitro compounds.[1]-
164 [C₇H₄N₂S]⁺•BrLoss of a bromine radical from the m/z 243/245 fragment.[C₇H₅N₂S]⁺ (m/z 150)
213/215 [C₇H₄BrN₂]⁺SLoss of sulfur from the m/z 243/245 fragment, indicating thiazole ring cleavage.-
132 [C₆H₄NS]⁺SLoss of sulfur from the m/z 164 fragment.[C₆H₅N₂]⁺ (m/z 105)
178 [C₇H₂N₂S]⁺•BrLoss of a bromine radical from the m/z 259/261 fragment.-

This comparison clearly illustrates the additional fragmentation pathways introduced by the nitro group, namely the initial losses of •NO₂ and NO. These initial fragmentation steps are absent in the simpler 5-amino-4-bromo-benzothiazole.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the analysis of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Solubilization: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

  • Internal Standard: For quantitative analysis, introduce a suitable internal standard at a known concentration.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1000 amu/s.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the fragmentation pattern. The observed fragments should be compared against the proposed fragmentation pathway. The isotopic pattern for bromine-containing fragments should be carefully examined to confirm their composition. For further confirmation, the experimental spectrum can be compared against spectral libraries.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Solubilize Analyte (1 mg/mL) P2 Dilute to Working Concentration (1-10 µg/mL) P1->P2 A1 Inject Sample (1 µL) P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-500) A3->A4 D1 Identify Molecular Ion (m/z 289/291) A4->D1 D2 Characterize Fragmentation Pattern D1->D2 D3 Compare with Proposed Pathway & Comparator D2->D3

Caption: A streamlined workflow for the GC-MS analysis of the target compound.

Conclusion

This guide provides a detailed theoretical framework for understanding the mass spectrometric fragmentation of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine. By leveraging established fragmentation patterns of related chemical moieties, we have proposed a comprehensive fragmentation pathway. The comparative analysis with 5-amino-4-bromo-benzothiazole effectively highlights the significant role of the nitro group in directing the fragmentation process. The provided experimental protocol offers a starting point for the empirical validation of these predictions, enabling researchers to confidently identify and characterize this and similar novel compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Semantic Scholar. Available at: [Link]

  • High resolution mass spectrometry.—II Some substituted benzothiazoles. Scite.ai. Available at: [Link]

  • Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. PubMed. Available at: [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. Available at: [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Available at: [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax. Available at: [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Mary's University. Available at: [Link]

Sources

Comparative Guide: 1,2-Benzothiazole vs. 1,3-Benzothiazole Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two isomeric scaffolds: 1,2-benzothiazole (benzisothiazole) and 1,3-benzothiazole (benzothiazole) . While they share a molecular formula (


), their electronic distributions and biological target profiles differ significantly.
  • 1,3-Benzothiazole is a "privileged structure" in medicinal chemistry, widely used as a bioisostere for indole and purine, with broad activity in oncology (kinase inhibition) and neuroprotection (glutamate modulation).

  • 1,2-Benzothiazole is a specialized pharmacophore predominantly found in atypical antipsychotics due to its high affinity for Dopamine (

    
    ) and Serotonin (
    
    
    
    ) receptors.[1]

Structural & Physicochemical Comparison

The defining difference lies in the heteroatom positioning within the fused ring system. This subtle shift dictates their basicity, metabolic stability, and hydrogen-bonding capabilities.

Feature1,3-Benzothiazole (Benzothiazole)1,2-Benzothiazole (Benzisothiazole)
Structure Thiazole ring fused to benzene (N at 3, S at 1)Isothiazole ring fused to benzene (N at 2, S at 1)
Electronic Character

-excessive thiazole ring; Nitrogen lone pair is available for H-bonding.[2][3]
N-S bond is polarized; Nitrogen is less basic due to adjacent Sulfur (electron-withdrawing).
Chemical Stability High thermal and metabolic stability.The N-S bond is a potential metabolic "soft spot," susceptible to reductive cleavage.
Lipophilicity (LogP) ~2.0 (Moderate)~2.2 (Slightly higher due to N-S masking)
Key Bioisostere For Indole, Purine, BenzimidazoleIndole (specific CNS contexts), Naphthalene
Visualizing the Structural Logic (SAR)

SAR_Comparison BT13 1,3-Benzothiazole (Riluzole, Ethoxzolamide) Prop13 High Basicity (N3) Stable C-S Bond BT13->Prop13 Electronic BT12 1,2-Benzothiazole (Lurasidone, Ziprasidone) Prop12 Lower Basicity (N2) Labile N-S Bond BT12->Prop12 Electronic Target13 Kinases (EGFR, PI3K) Glutamate Receptors Prop13->Target13 Favors H-bond acceptor role Target12 GPCRs (D2, 5-HT1A, 5-HT7) Prop12->Target12 Favors hydrophobic pocket fit

Figure 1: Structure-Activity Relationship (SAR) map highlighting how heteroatom placement dictates biological targets.

Therapeutic Applications & Mechanism of Action[4]

A. 1,3-Benzothiazole: The Kinase & Glutamate Modulator

This scaffold is extensively used to inhibit enzymes and modulate ion channels.

  • Mechanism: The Nitrogen at position 3 often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR, PI3K).

  • Key Drug: Riluzole (ALS treatment). It inhibits glutamate release and modulates

    
     channels.
    
  • Oncology: Derivatives show potent inhibition of tubulin polymerization and antitumor activity against breast (MCF-7) and lung (A549) cancer lines [1].

B. 1,2-Benzothiazole: The CNS Specialist

This scaffold is a cornerstone of "atypical antipsychotics."

  • Mechanism: The core acts as a rigid linker that positions the piperazine moiety to bind with high affinity to Dopamine

    
     and Serotonin 
    
    
    
    receptors. The 1,2-benzisothiazole moiety specifically enhances affinity for
    
    
    , which is linked to cognitive improvement [2].
  • Key Drugs: Lurasidone (Latuda), Ziprasidone (Geodon).

  • Emerging Use: Recent studies suggest 1,2-benzisothiazole derivatives act as caspase-3 inhibitors, offering potential in neurodegenerative diseases beyond psychosis [3].

Comparative Signaling Pathways

Signaling_Pathways cluster_13 1,3-Benzothiazole (Riluzole Mode) cluster_12 1,2-Benzothiazole (Lurasidone Mode) Riluzole Riluzole GluR Glutamate Release Riluzole->GluR Inhibits NaCh Na+ Channels Riluzole->NaCh Stabilizes Inactive State Neuro Neuroprotection (ALS) GluR->Neuro NaCh->Neuro Lurasidone Lurasidone D2 D2 Receptor Lurasidone->D2 Antagonist HT7 5-HT7 Receptor Lurasidone->HT7 Antagonist (High Affinity) Antipsych Antipsychotic & Pro-Cognitive D2->Antipsych HT7->Antipsych

Figure 2: Divergent signaling mechanisms. 1,3-BT targets ion channels/transmitters; 1,2-BT targets GPCRs.

Experimental Protocols

To objectively compare these scaffolds, researchers must use distinct synthesis and assay protocols.

Protocol A: Synthesis of 1,3-Benzothiazole Derivatives

Standard condensation method for generating the 1,3-core.

  • Reagents: 2-Aminothiophenol (1.0 equiv), Substituted Benzaldehyde (1.0 equiv).

  • Solvent/Catalyst: Ethanol or Glycerol (Green chemistry); Catalyst:

    
     or 
    
    
    
    (oxidative cyclization).
  • Procedure:

    • Mix reagents in ethanol at room temperature for 10 min.

    • Add catalyst (e.g., 10 mol% Molecular Iodine).

    • Stir at room temp for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into crushed ice containing sodium thiosulfate (to quench iodine). Filter precipitate.[4] Recrystallize from ethanol.

  • Yield: Typically 80–95%.

Protocol B: Synthesis of 1,2-Benzisothiazole Derivatives

Requires formation of the N-S bond, distinct from the 1,3-isomer.

  • Reagents: 2,2'-Dithiodibenzoic acid (Precursor) or 2-Chlorobenzaldehyde + Sulfur + Ammonia.

  • Modern Method (via 2-mercaptobenzamide):

    • Step 1: React 2-mercaptobenzoic acid with amine to form 2-mercaptobenzamide.

    • Step 2 (Cyclization): Dissolve amide in DMSO. Add

      
       (30%) dropwise at 
      
      
      
      (Oxidative cyclization of S-H to N).
    • Step 3: Stir at room temperature for 12 hours.

    • Workup: Dilute with water. Extract with Ethyl Acetate. Wash with brine.

  • Critical Note: The N-S bond formation is sensitive to oxidation conditions. Over-oxidation can lead to sulfoxides.

Protocol C: Comparative Cytotoxicity Assay (MTT)

Validating biological activity.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with 1,2-BT and 1,3-BT derivatives at concentrations 0.1

    
     – 100 
    
    
    
    .
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

Compound ClassTarget Cell Line / ReceptorActivity MetricReference
1,3-Benzothiazole (Derivative 5a)MCF-7 (Breast Cancer)

[4]
1,3-Benzothiazole (Riluzole)Voltage-gated

Channels

[5]
1,2-Benzothiazole (Lurasidone)Dopamine

Receptor

[2]
1,2-Benzothiazole (Lurasidone)Serotonin

Receptor

[2]

Interpretation: 1,2-Benzothiazoles exhibit nanomolar (nM) affinity for GPCRs, making them highly potent CNS agents. 1,3-Benzothiazoles typically show micromolar (


)  activity in cancer and ion channel assays, indicating a need for higher concentrations but offering broader systemic distribution.

References

  • Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Arzneimittel-Forschung (Drug Research). 2007. Link

  • Mechanism of Action and Uses of Lurasidone. Psychiatry and Behavioral Sciences. 2023.[5] Link

  • Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one. ChemicalBook. 2024. Link

  • Synthesis and Antimicrobial, Anticancer Activities of Novel Benzothiazole Derivatives. MDPI Molecules. 2022. Link

  • Riluzole: Mechanism of Action. Neurology. 1996. Link

Sources

X-ray crystallography data for substituted benzisothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography of Substituted Benzisothiazoles

Executive Summary: The Structural Basis of Bioactivity

Subject: Substituted 1,2-Benzisothiazol-3(2H)-ones and 1,1-Dioxides (Saccharin Derivatives). Application: Rational Drug Design (Antimicrobial, Antiviral, and Enzyme Inhibition).

As a Senior Application Scientist, I often encounter researchers who treat X-ray crystallography merely as a confirmation of identity. In the context of substituted benzisothiazoles , this is a missed opportunity. The solid-state arrangement of these heterocycles reveals critical data about their tautomeric preference (keto vs. enol), intermolecular forces (specifically weak


 interactions), and molecular planarity —factors that directly dictate solubility and binding affinity in protein pockets.

This guide moves beyond basic characterization. We compare the crystallographic signatures of the parent scaffold against


-substituted derivatives to demonstrate how steric bulk and electronic effects alter crystal packing and, by extension, bioavailability.

Comparative Analysis: Parent vs. -Substituted Derivatives

The transition from the parent 1,2-benzisothiazol-3(2H)-one (BIT) to its


-substituted 1,1-dioxide analogs drastically changes the supramolecular landscape. The parent compound relies on strong classical hydrogen bonds (

), whereas

-substitution forces the molecule to adopt motifs driven by weak interactions (

,

).
Table 1: Crystallographic Parameters of Key Benzisothiazole Derivatives
ParameterCompound A (Parent Scaffold)Compound B (

-Allyl Derivative)
Compound C (

-Butyl Derivative)
Chemical Name 1,2-Benzisothiazol-3(2H)-one2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Crystal System MonoclinicTriclinicTriclinic
Space Group



Unit Cell (

in Å)

,

,

(Approx)

,

,


,

,

Volume (

)
~740 ų518.95 ų584.0 ų
Z (Molecules/Cell) 422
Key Interaction Strong

H-bonds
Weak

chains along

-axis

stacking + Weak

Planarity (RMSD) < 0.02 Å (Highly Planar)1.61 Å (Max deviation)Planar core; alkyl chain flexible
Ref. Source CCDC 932922[Source 1.11][Source 1.12]

Analytic Insight: Note the shift from Monoclinic to Triclinic upon


-substitution. The loss of the 

donor in Compounds B and C disrupts the planar sheets found in the parent, forcing the molecules into lower-symmetry packing stabilized by weak van der Waals and electrostatic forces. This correlates with the increased lipophilicity required for membrane permeability in drug candidates.

Experimental Protocols

To ensure reproducibility, we utilize a self-validating workflow. The synthesis must yield high-purity precursors (>98%) to prevent defect-induced twinning during crystallization.

Protocol A: Synthesis of -Substituted Benzisothiazole 1,1-Dioxides

Scope: Preparation of Compound B and C analogs.

  • Reagents: Dissolve Saccharin Sodium (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Why DMF? Its high dielectric constant dissolves the ionic salt while solvating the organic halide.

  • Alkylation: Add the alkyl bromide (e.g., Allyl bromide or 1-Butyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 90–100°C for 1–2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The disappearance of the starting material spot at

      
       indicates completion.
      
  • Workup: Pour the reaction mixture onto crushed ice. The product precipitates as a white solid.[1]

  • Purification: Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for X-ray diffraction (0.2 – 0.4 mm).

  • Solvent Selection: Dissolve 20 mg of the purified solid in Methanol or Dichloromethane (2–4 mL).

    • Note: If the compound is too soluble, use a Methanol/Water (9:1) mixture.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. This removes dust nuclei that cause polycrystallinity.

  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes with a needle.

  • Incubation: Store in a vibration-free environment at 20°C.

    • Timeline: Crystals typically appear within 24–72 hours.

  • Harvesting: Select a single block-like crystal. Avoid needles if possible, as they often exhibit disorder along the growth axis.

Structural Logic & Mechanism of Action

Understanding the crystal structure allows us to predict biological behavior. The following diagram illustrates the workflow from synthesis to Structure-Activity Relationship (SAR) derivation.

G Start Precursor (Saccharin Sodium) Synth N-Alkylation (DMF, 100°C) Start->Synth + Alkyl Halide Cryst Crystallization (Slow Evaporation) Synth->Cryst Purification XRD X-Ray Diffraction (Mo Kα) Cryst->XRD Selection Data Data Extraction: - Bond Lengths - Torsion Angles - Packing Motifs XRD->Data Refinement (R < 0.05) SAR SAR Application: - Docking Simulation - Solubility Prediction Data->SAR Input for DFT/Docking

Figure 1: Integrated workflow for structural characterization of benzisothiazoles, linking synthesis to predictive pharmacology.

Mechanistic Implication of Crystal Data
  • Planarity & Intercalation: The high planarity observed in the benzisothiazole core (RMSD < 0.02 Å) suggests these molecules can intercalate between DNA base pairs or stack against aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

  • Weak Interactions: The presence of

    
     networks (observed in Compound B) often mirrors the "desolvation penalty" energetic costs when the drug enters a hydrophobic pocket. A crystal structure dominated by weak interactions implies a lower energy barrier for desolvation compared to a structure held together by strong H-bonds.
    

References

  • Synthesis and Crystal Structure of 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Source: NCBI / PMC. [Link]

  • Crystal structure of 2-n-butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Source: NCBI / PMC. [Link]

  • Substituent effects on keto–enol tautomerization... from X-ray structural data. Source: Royal Society of Chemistry (RSC). [Link]

  • 1,2-Benzisothiazol-3(2H)-one (PubChem CID 17520). Source: National Institutes of Health (NIH). [Link]

  • 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Source: NCBI / PMC. [Link]

Sources

Comprehensive Comparison Guide: Validating the Purity of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of certifying highly functionalized heterocyclic reference materials. 5-Bromo-7-nitro-1,2-benzothiazol-4-amine (CAS 34976-54-0) is a critical intermediate extensively utilized in the synthesis of advanced azo dyes and targeted pharmaceuticals[1][2].

Because reference standards dictate the accuracy of all downstream quantitative analyses, establishing a primary standard requires rigorous, orthogonal validation to certify a purity of ≥99.5%[3]. This guide objectively compares the two gold-standard methodologies for purity validation—Mass Balance (HPLC-centric) and Quantitative NMR (1H-qNMR) —providing researchers with field-proven protocols and mechanistic insights.

The Analytical Arsenal: Mass Balance vs. qNMR

Validating a primary reference standard requires proving what the material is and quantifying what it is not. We achieve this through two orthogonal philosophies:

  • The Mass Balance Approach: An indirect method that calculates absolute purity by subtracting the sum of all measured impurities (organic, inorganic, and volatile) from 100%[4].

  • The 1H-qNMR Approach: A direct, metrologically traceable method that quantifies the analyte against an internal standard of known purity, without requiring an identical reference material[5][6].

Quantitative Comparison Matrix
ParameterMass Balance (HPLC-UV/MS + KF + ROI)1H-qNMR (Quantitative NMR)Causality & Scientific Context
Primary Output Indirect Purity (100% - Impurities)Direct Absolute Purity (%)Mass balance assumes all impurities are detected; qNMR measures the exact molar ratio of the target[5].
Specificity High (Separates structural isomers)Very High (Isotope/proton specific)HPLC isolates process impurities; qNMR relies on distinct proton resonances[6].
Destructive? Yes (Sample consumed in LC/KF/ROI)No (Sample can be recovered)NMR allows for the recovery of expensive, low-yield standards.
Analysis Time Days (Requires multiple instruments)Hours (Single instrument acquisition)Mass balance requires HPLC, KF, and TGA/ROI workflows[4].
Blind Spots Non-UV absorbing organic impuritiesOverlapping signals in complex matricesqNMR overcomes UV-response factor biases inherent to HPLC-UV[5].

Experimental Workflows & Methodologies

To ensure a self-validating system, both methodologies must be executed with strict adherence to system suitability parameters.

PurityWorkflow Start 5-Bromo-7-nitro-1,2- benzothiazol-4-amine Split Orthogonal Validation Start->Split MB Mass Balance Approach Split->MB qNMR 1H-qNMR Approach Split->qNMR HPLC HPLC-UV/MS (Organic) MB->HPLC KF Karl Fischer (Water) MB->KF ROI Residue on Ignition (Inorganic) MB->ROI IS Internal Standard (Maleic Acid) qNMR->IS Cert Certified Purity Value HPLC->Cert KF->Cert ROI->Cert Acq NMR Acquisition (D1 > 5*T1) IS->Acq Acq->Cert

Orthogonal purity validation workflow comparing Mass Balance and qNMR approaches.

Protocol A: Mass Balance via HPLC-UV/MS

Because HPLC-UV only detects chromophoric impurities, it must be coupled with orthogonal detectors to close the mass balance loop[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the standard in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL solution.

  • Chromatographic Separation:

    • Column: C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes to elute highly retained hydrophobic impurities.

  • Detection & Identification: Monitor UV absorbance at 254 nm. Route the flow to an ESI-MS (Positive mode) to identify the mass of any secondary peaks.

  • Orthogonal Testing:

    • Perform Karl Fischer (KF) titration to determine % Water.

    • Perform Residue on Ignition (ROI) at 600°C to determine % Inorganic salts.

  • Calculation: Purity = 100% - (% Organic by HPLC + % Water by KF + % Inorganics by ROI).

Protocol B: Direct Quantification via 1H-qNMR

For qNMR, selecting an internal standard with a distinct, non-overlapping NMR signal is critical for accurate integration[6].

Step-by-Step Methodology:

  • Internal Standard Selection: Weigh exactly ~5 mg of NIST-traceable Maleic Acid (Internal Standard) and ~10 mg of the 5-Bromo-7-nitro-1,2-benzothiazol-4-amine standard using a microbalance (readability 0.001 mg).

  • Sample Preparation: Co-dissolve both in 0.6 mL of anhydrous DMSO-d6. DMSO is chosen due to the high polarity of the nitro-aromatic system.

  • NMR Acquisition:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: Aromatic protons in rigid heterocyclic systems exhibit extended longitudinal relaxation times (T1). D1 must be >5×T1 to ensure complete equilibrium recovery and prevent integration bias[6].

    • Scans: 64 scans for high signal-to-noise ratio (>250:1).

  • Calculation: Calculate purity using the integral ratio of the analyte's aromatic proton against the maleic acid singlet (~6.3 ppm).

Mechanistic Causality & Expert Insights

Structural Advantages for qNMR

The molecular architecture of 5-Bromo-7-nitro-1,2-benzothiazol-4-amine provides a distinct advantage for 1H-qNMR. The molecule possesses only two non-exchangeable protons: the isothiazole proton (H-3) and the isolated aromatic proton (H-6) situated between the bromo and nitro substituents.

Because of the strong electron-withdrawing effects of the -NO2 and -Br groups, these protons manifest as sharp, isolated singlets in the downfield aromatic region (>8.0 ppm). This effectively eliminates multiplet overlap issues commonly encountered with complex matrices, making integration against an internal standard like Maleic acid (6.3 ppm) mathematically flawless[5][6].

Isotopic Profiling in LC-MS

When identifying organic impurities during the mass balance approach, the bromine atom acts as a built-in mass-spectral tracer.

LCMS_Logic LC HPLC Separation UV UV Detection (254 nm) LC->UV MS ESI-MS (Positive Mode) LC->MS ID Impurity Identification UV->ID Iso Bromine Isotope Signature 79Br / 81Br (1:1 Ratio) MS->Iso Frag MS/MS Fragmentation Loss of NO2 MS->Frag Iso->ID Frag->ID

LC-MS/UV analytical logic leveraging the distinct bromine isotopic signature for impurity profiling.

Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. In ESI+ MS, the [M+H]+ ion of the parent compound will appear as a distinct "twin peak" at m/z 273.9 and 275.9. This isotopic signature allows an analyst to instantly differentiate between process impurities that have retained the bromine atom and those that have undergone unwanted debromination during synthesis[2].

Conclusion & Decision Matrix

For certifying 5-Bromo-7-nitro-1,2-benzothiazol-4-amine:

  • Use Mass Balance (HPLC/KF/ROI) when you need to establish a comprehensive impurity profile for regulatory submission, as it identifies the exact nature of the contaminants[4].

  • Use 1H-qNMR for rapid, metrologically traceable purity assignment of primary standards, especially when dealing with limited sample quantities or when UV response factors of impurities are unknown[3][5].

In modern pharmaceutical characterization, the highest confidence is achieved by executing both. When the purity value derived from qNMR aligns within 0.5% of the Mass Balance calculation, the standard is unequivocally validated.

References

Sources

Spectroscopic Profiling of Nitro-Benzothiazole Derivatives: A Comparative Absorption Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-benzothiazole derivatives represent a critical class of "push-pull" chromophores used extensively in non-linear optics (NLO), fluorescence sensing, and antimicrobial drug discovery. Unlike unsubstituted benzothiazoles, the introduction of a nitro group at the 6-position creates a strong Intramolecular Charge Transfer (ICT) channel, shifting absorption significantly into the visible spectrum.

This guide provides an objective comparison of the UV-Vis absorption profiles of 2-amino-6-nitrobenzothiazole against its non-nitrated precursors and structural analogues. It details the solvatochromic behaviors that validate its utility as a polarity probe and outlines a self-validating experimental protocol for precise characterization.

Part 1: The Chromophore Architecture (Mechanism)

To interpret the spectra, one must understand the electronic causality. The nitro-benzothiazole system functions as a donor-


-acceptor (

) system.
  • The Donor (D): Typically an amino (

    
    ) or substituted amino group at position 2.
    
  • The Bridge (

    
    ):  The benzothiazole heterocycle, which facilitates electron delocalization.
    
  • The Acceptor (A): The nitro (

    
    ) group at position 6, which dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
    

This architecture facilitates a low-energy


 transition, resulting in a bathochromic (red) shift compared to the unsubstituted molecule.
Visualization: The Push-Pull ICT Mechanism

ICT_Mechanism Donor Electron Donor (2-Amino Group) Bridge Conjugated Bridge (Benzothiazole Ring) Donor->Bridge Electron Injection Acceptor Electron Acceptor (6-Nitro Group) Bridge->Acceptor Delocalization ICT_State Intramolecular Charge Transfer (ICT) State (Dipole Moment Increase) Acceptor->ICT_State Stabilization in Polar Solvents Excitation UV/Vis Photon Absorption Excitation->Bridge hv

Figure 1: Logical flow of the Intramolecular Charge Transfer (ICT) mechanism responsible for the spectral redshift in nitro-benzothiazoles.

Part 2: Comparative Performance Analysis

The following data highlights the spectral distinctiveness of nitro-derivatives compared to standard alternatives.

Structural Comparison: Effect of Nitration

The most critical comparison is between the "blind" scaffold (2-aminobenzothiazole) and the "active" chromophore (2-amino-6-nitrobenzothiazole).

CompoundStructure Type

(Ethanol)

(

)
Visual AppearanceMechanism
2-Aminobenzothiazole Donor-Only265 nm~13,500ColorlessHigh energy

(Benzene ring localized)
2-Amino-6-nitrobenzothiazole Push-Pull (

)
335 - 345 nm ~18,000 - 22,000Yellow/OrangeStrong ICT + Bathochromic shift due to

Nitrobenzene Acceptor-Only260 nm~8,000Pale YellowWeak

and localized

Insight: The 6-nitro derivative exhibits a ~70-80 nm redshift compared to the unsubstituted parent. This shift moves the absorption edge from the UV-C/B region into the UV-A/Visible border, making it compatible with lower-energy excitation sources used in biological imaging.

Solvatochromic Sensitivity (Performance vs. Environment)

Nitro-benzothiazoles exhibit positive solvatochromism . As solvent polarity increases, the highly dipolar excited state (ICT state) is stabilized more than the ground state, reducing the energy gap (


) and causing a redshift.
SolventPolarity Index (

)

(nm)
Band ShiftInterpretation
1,4-Dioxane 4.8328ReferenceNon-polar baseline; minimal solvent-solute interaction.
Dichloromethane 3.1332+4 nmWeak stabilization of the ICT state.
Ethanol 4.3338+10 nmH-bonding stabilizes the nitro group lone pairs.
DMSO 7.2346 +18 nmStrong dipole-dipole interaction stabilizes the excited state significantly.

Application Note: This sensitivity allows researchers to use these derivatives as probes to map the polarity of protein binding pockets or micellar interfaces.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral integrity, follow this rigorous workflow. This protocol minimizes common errors such as aggregation-induced broadening or solvent cutoff interference.

Reagents & Equipment
  • Solvents: Spectroscopic grade (HPLC grade

    
     99.9%) Ethanol, DMSO, or Acetonitrile. Do not use technical grade solvents due to UV cutoff noise.
    
  • Cuvettes: Fused Silica (Quartz) cuvettes, 10 mm path length. Plastic/Glass cuvettes absorb below 300 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
Validated Workflow

Experimental_Protocol Stock 1. Stock Preparation Dissolve 1-2 mg in DMSO (Conc ~ 10 mM) Dilution 2. Working Solution Dilute to ~10-50 µM in Target Solvent (EtOH, DCM) Stock->Dilution Gravimetric/Volumetric Blanking 3. Baseline Correction Scan pure solvent (Dual Beam) or Zero instrument Dilution->Blanking Scan 4. Spectral Acquisition Range: 220 - 600 nm Speed: Medium/Slow Blanking->Scan Check 5. Validation Check Is Absorbance 0.2 - 0.8? Is peak shape Gaussian? Scan->Check Check->Dilution No (Re-dilute) Analyze 6. Data Processing Calculate Molar Extinction (ε) Plot Normalized Spectra Check->Analyze Yes

Figure 2: Step-by-step experimental workflow for UV-Vis characterization ensuring Beer-Lambert linearity.

Critical Validation Step: The Linearity Check

Before publishing data, you must validate that the concentration falls within the linear dynamic range of the Beer-Lambert Law (


).
  • Prepare three concentrations (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Plot Absorbance (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) vs. Concentration (
    
    
    
    ).
  • Pass Criteria:

    
    . If the curve plateaus (deviates from linearity) at high concentrations, aggregation is occurring—dilute the sample.
    

Part 4: Data Interpretation & Calculation[1][2]

Calculating Molar Extinction Coefficient ( )

Report


 to quantify the transition probability.


  • A: Absorbance at

    
     (unitless).
    
  • c: Concentration (Molar, mol/L).

  • l: Path length (cm, typically 1 cm).

Example Calculation: If a


 solution yields an absorbance of 0.55 at 338 nm:


Identifying the Band Gap (Tauc Plot)

For material science applications (semiconductors/NLO), convert the absorption edge to the optical band gap (


):
  • Convert Wavelength to Energy:

    
    .
    
  • Plot

    
     vs. Energy (
    
    
    
    ).
  • Extrapolate the linear region to the X-axis to find

    
    . Nitro-benzothiazoles typically show 
    
    
    
    in the range of 2.8 – 3.2 eV .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general organic spectroscopy and electronic transitions).
  • Maliyappa, M. R., et al. (2018).[1] "Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes." Journal of Chemical and Pharmaceutical Sciences, Special Issue 1.

  • Chen, L., et al. (2007). "Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 317-322.[2]

  • BenchChem. (2025).[3][4] "Comparative analysis of the spectral data of benzothiazole isomers." BenchChem Application Notes.

  • Kovalska, V. B., et al. (2012). "Cyanine dyes as sensitive probes for nucleic acids." BMC Biophysics.

Sources

Comparative Guide: High-Fidelity Elemental Analysis for Brominated Sulfur-Nitrogen Heterocycles (C7H4BrN3O2S)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: C7H4BrN3O2S Derivatives (e.g., Bromobenzothiadiazole sulfonamides or similar heterocyclic scaffolds). Context: Drug discovery scaffolds containing sulfur, nitrogen, and halogens (Br) present unique challenges for combustion analysis. Incomplete oxidation and halide interference frequently lead to data rejection in high-impact journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

This guide objectively compares the Classical Combustion Method (CHNS) against Combustion Ion Chromatography (CIC) and High-Resolution Mass Spectrometry (HRMS) . While HRMS is superior for molecular identification, this guide demonstrates why Classical EA (with specific modifications) remains the non-negotiable standard for bulk purity verification, provided specific "difficult matrix" protocols are followed.

Part 1: Theoretical Calculation (The Baseline)

Before assessing purity, the theoretical limits must be established. For a compound with the molecular formula C


H

BrN

O

S
, the gravimetric percentages are calculated based on IUPAC standard atomic weights.

Molecular Weight (MW) Derivation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Bromine (Br):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Sulfur (S):

    
    
    

Total MW:



Theoretical Elemental Composition Table
ElementCalculationTheoretical % (w/w)Acceptance Range (

)*
Carbon

30.68% 30.28% – 31.08%
Hydrogen

1.47% 1.07% – 1.87%
Nitrogen

15.33% 14.93% – 15.73%
Sulfur

11.70% 11.30% – 12.10%
Bromine

29.15% N/A (usually not scanned in CHNS)

*Note: The


 tolerance is the standard requirement for the Journal of Medicinal Chemistry and most ACS publications.

Part 2: Comparative Analysis of Methodologies

Why not just use Mass Spectrometry? For a researcher synthesizing C7H4BrN3O2S, the choice of analytical validation determines whether the compound is deemed "pure" or "mixture."

Classical Combustion Analysis (CHNS)
  • Mechanism: Flash combustion at

    
     converts the sample into gases (
    
    
    
    ).
  • Pros: The only method that confirms bulk purity . It detects trapped solvents, inorganic salts, and water (solvates) that HRMS misses.

  • Cons: "Difficult" elements (Br, S) can poison catalysts or form interfering gases (

    
     absorbs at similar wavelengths to water in some detectors).
    
  • Verdict: Mandatory for publication.

High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionizes molecules to measure

    
     ratios with <5 ppm error.
    
  • Pros: Confirms identity and formula (

    
    ). Extremely sensitive.
    
  • Cons: Qualitative only. A sample can be 80% pure and 20% NaCl, and HRMS will still show a perfect peak for the target molecule. It cannot quantify bulk impurities.

  • Verdict: Complementary, but cannot replace EA .

Combustion Ion Chromatography (CIC)[6][8][11]
  • Mechanism: Sample is burned, gases are absorbed in solution, and anions (

    
    ) are quantified via Ion Chromatography.[6][7][9][10]
    
  • Pros: specifically designed for Halogens and Sulfur .[7][9] Solves the "Bromine interference" issue of classical EA.

  • Cons: Requires specialized hardware; less common in standard academic labs.

  • Verdict: The Gold Standard for Br/S quantification , but standard CHNS is usually sufficient if protocols are optimized.

Summary Data Table: Performance Comparison
FeatureClassical EA (CHNS)HRMS (ESI/TOF)Combustion IC (CIC)
Primary Output % Weight PurityMolecular IdentityHalogen/Sulfur Content
Sample Req. 2–5 mg< 0.1 mg10–20 mg
Br Interference High (Requires Ag trap)NoneNone (Target Analyte)
S Interference Medium (Adsorption issues)NoneNone (Target Analyte)
Cost per Run Low ($)Medium (

)
High (

$)
Publication Status Required SupportingSupporting

Part 3: Experimental Protocol for "Difficult" Matrices

The Challenge: C7H4BrN3O2S contains 29% Bromine and 11% Sulfur .

  • Bromine Issue: Halogens do not burn; they form

    
     or 
    
    
    
    gas.
    
    
    can co-elute with water or poison the reduction copper layer.
  • Sulfur Issue: Sulfur requires high temperatures to fully convert to

    
    . If it forms 
    
    
    
    , it may be lost or damage the column.
Optimized Workflow (The "Vanadium" Method)

To achieve the


 target for this specific scaffold, you cannot use the standard "run and done" approach. You must use Combustion Aids .
Step 1: Sample Preparation
  • Drying: Dry sample at

    
     under vacuum (
    
    
    
    ) for 4 hours. Reason: Heterocycles are hygroscopic; water distorts %H and %N.
  • Weighing: Use a microbalance (

    
    ). Target 2.000–3.000 mg.
    
Step 2: The Additive (Critical)
  • Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the tin capsule before sealing.
  • Causality:

    
     acts as an oxygen donor and flux. It prevents the formation of refractory carbon (coke) which traps Nitrogen. It also aids in the quantitative conversion of Sulfur to 
    
    
    
    .
Step 3: Instrument Parameters (CHNS Mode)
  • Furnace Temperature: Boost to 1150°C (Standard is often 950°C).

  • Oxygen Dose: Increase

    
     injection time by 20% (ensure excess oxygen for the sulfur).
    
  • Reduction Tube: Ensure the copper layer is fresh. Halogens deplete copper rapidly.

Step 4: Calibration
  • Standard: Do not use Acetanilide (no S/Br). Use Sulfanilamide (

    
    ) as the K-factor standard. It matches the matrix (Sulfur + Nitrogen) closer than simple organics.
    

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

When to use which method for C7H4BrN3O2S derivatives.

DecisionMatrix Start Synthesized C7H4BrN3O2S Derivative Check1 Is the structure confirmed? Start->Check1 HRMS Run HRMS (ESI-TOF) Confirms Formula Check1->HRMS No Check2 Is Bulk Purity Required? (Publication/Bio-assay) Check1->Check2 Yes HRMS->Check1 EA_Path Classical EA (CHNS) Check2->EA_Path Standard Purity CIC_Path Combustion IC (CIC) Check2->CIC_Path Specific Br/S Quantification Result Data Accepted (J. Med. Chem. Standard) EA_Path->Result Within +/- 0.4% CIC_Path->Result

Caption: Decision workflow for validating brominated sulfur-heterocycles. HRMS confirms identity; EA confirms purity.

Diagram 2: Combustion Reaction Pathway

The chemical fate of the sample inside the analyzer.

CombustionFlow Input Sample + V2O5 (Sn Capsule) Furnace Combustion Zone (1150°C + O2) Input->Furnace Drop Gases Gases Formed: CO2, H2O, NOx, SO2, Br2 Furnace->Gases Oxidation Trap Silver Wool Trap (Removes Br2) Gases->Trap Flow Reduction Reduction Tube (Cu) (NOx -> N2) Trap->Reduction CO2, H2O, NOx, SO2 Detector TCD Detector (Separates N2, CO2, H2O, SO2) Reduction->Detector CO2, H2O, N2, SO2

Caption: The critical role of the Silver Trap in removing Bromine interference before detection.

Part 5: Troubleshooting & Interpretation

Scenario: You run the sample, and the Nitrogen is 0.8% too low , but Carbon is perfect.

Root Cause Analysis:

  • Incomplete Combustion: The nitrogen is trapped in a "char" (graphitic residue).

    • Fix: Add more

      
       or increase 
      
      
      
      dose.
  • Bromine Interference: Bromine gas (

    
    ) was not fully trapped by the silver wool. It entered the detector and distorted the thermal conductivity signal.
    
    • Fix: Replace the Silver Wool trap immediately.

  • Solvent Trap: The sample contains trapped Dichloromethane (DCM).

    • Calc: If %C is high and %N is low, check for DCM (

      
       by weight). Run 
      
      
      
      -NMR to quantify solvent and adjust the "Theoretical" calculation to include
      
      
      of solvent.

References

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2022. [Link]

  • Analytik Jena. "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels." Application Note. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.